1-Bromo-2-(1-bromoethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(1-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZULOWQUGDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493201 | |
| Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62384-31-0 | |
| Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(1-bromoethyl)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2-(1-bromoethyl)benzene (CAS: 62384-31-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Bromo-2-(1-bromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. While specific literature on this particular isomer is limited, this document extrapolates from established chemical principles and data on related compounds to offer valuable insights for researchers.
Molecular Profile and Physicochemical Properties
This compound is a disubstituted benzene derivative with the chemical formula C₈H₈Br₂.[1][2] The molecule features a bromine atom directly attached to the aromatic ring at the ortho position relative to a 1-bromoethyl substituent. This unique arrangement of two different types of carbon-bromine bonds—one vinylic (aromatic) and one benzylic—imparts distinct reactivity to the molecule, making it a potentially versatile building block in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 62384-31-0 | [1][2] |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(Br)c1cccc(Br)c1 | [1][2] |
| InChI Key | KXXZULOWQUGDMR-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid (presumed) | [2] |
| Purity | 95% (as commercially available) | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol: Benzylic Bromination of 2-Ethylbromobenzene
This protocol is a well-established method for the selective bromination of the benzylic position of alkylbenzenes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylbromobenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator (BPO/AIBN): The reaction proceeds via a free-radical chain mechanism, which requires an initiator to generate the initial bromine radical.
-
Solvent (CCl₄): Carbon tetrachloride is a non-polar solvent that is inert under these reaction conditions.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, the following are predicted key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): A complex multiplet in the range of δ 7.0-7.6 ppm. The ortho-substitution pattern will lead to splitting patterns characteristic of an ABCD spin system.
-
Methine Proton (1H): A quartet at approximately δ 5.2-5.4 ppm due to coupling with the adjacent methyl protons.
-
Methyl Protons (3H): A doublet at approximately δ 2.0-2.2 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons bearing the bromine atoms will be shifted downfield.
-
Methine Carbon (1C): A signal around δ 45-55 ppm.
-
Methyl Carbon (1C): A signal in the upfield region, around δ 25-30 ppm.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4) will be observed at m/z 262, 264, and 266.
-
Major Fragmentation Pathways:
-
Loss of a bromine radical (Br•) from the benzylic position to give a stable benzylic carbocation.
-
Loss of the bromoethyl side chain.
-
Benzylic cleavage to form a tropylium ion.
-
Reactivity and Synthetic Utility
The dual reactivity of the aromatic and benzylic bromine atoms makes this compound a potentially valuable synthetic intermediate.
Reactivity Profile
Caption: Key reaction pathways for this compound.
-
Nucleophilic Substitution: The benzylic bromine is highly susceptible to nucleophilic substitution (SN1 or SN2) with a variety of nucleophiles (e.g., amines, alkoxides, cyanides). This allows for the introduction of diverse functional groups at this position. The aromatic bromine is generally unreactive towards nucleophilic substitution under standard conditions.
-
Organometallic Reactions: The aromatic bromine can undergo reactions typical of aryl halides, such as the formation of Grignard reagents or organolithium compounds. These can then be used in carbon-carbon bond-forming reactions.
-
Elimination Reactions: Treatment with a strong base can lead to the elimination of HBr from the bromoethyl side chain, forming 1-bromo-2-vinylbenzene.
Potential Applications in Drug Development
While there are no specific reports on the use of this compound in drug development, its structural motifs are present in various pharmacologically active molecules. Substituted bromoethylbenzenes are known to be precursors for a range of therapeutic agents. For instance, the phenylethylamine scaffold, which can be accessed from this compound, is a core component of many central nervous system active drugs.
Furthermore, the benzothiazole ring system, which can be synthesized from ortho-disubstituted benzenes, is found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The ability to selectively functionalize both the aromatic ring and the side chain of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds for drug screening.
Safety and Handling
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
This compound is a chemical compound with significant potential as a versatile building block in organic synthesis. Its distinct reactivity at two different positions offers a platform for the creation of complex molecular architectures. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers interested in exploring the synthetic utility of this compound, particularly in the realm of medicinal chemistry and drug discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chaudhary, P., et al. (2025, January 3). Recent advances in pharmacological activity of benzothiazole derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025, June 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (2025, August 6). ResearchGate. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromo-2-(1-bromoethyl)benzene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-(1-bromoethyl)benzene, a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. The guide will cover the precise IUPAC nomenclature, detailed physicochemical properties, and a proposed synthetic route based on established chemical principles. Furthermore, it will delve into the mechanistic underpinnings of its formation, predicted spectroscopic data for its characterization, and a discussion of its reactivity and potential applications, particularly for researchers, scientists, and professionals in drug development.
Introduction and IUPAC Nomenclature
This compound is a disubstituted benzene derivative containing two bromine atoms at different positions, one on the aromatic ring and one on the ethyl side chain. This arrangement of functional groups imparts distinct reactivity to the molecule, making it a valuable intermediate in organic synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally This compound .[1][2] This name is derived by treating the benzene ring as the parent structure. The substituents are a bromine atom at position 1 and a 1-bromoethyl group at position 2.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| CAS Number | 62384-31-0 | [1][2] |
| Appearance | Predicted to be a liquid | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents | Inferred from similar compounds[3] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)[1]
It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Synthesis of this compound
The most logical and established method for the synthesis of this compound is the free-radical bromination of 1-bromo-2-ethylbenzene.[4][5][6][7][8] This reaction selectively targets the benzylic position, which is activated towards radical attack due to the resonance stabilization of the resulting benzylic radical.[9][10][11]
Proposed Synthetic Protocol
Reaction: Free-radical bromination of 1-bromo-2-ethylbenzene.
Reagents and Materials:
-
1-bromo-2-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Inert gas atmosphere (Nitrogen or Argon)
-
Light source (e.g., UV lamp or a high-intensity incandescent bulb)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-ethylbenzene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit radical reactions.
-
Initiation: While stirring vigorously, irradiate the reaction mixture with a light source. Gently heat the mixture to reflux to facilitate the decomposition of the radical initiator and maintain the reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Mechanistic Rationale
The free-radical bromination of the benzylic position of 1-bromo-2-ethylbenzene proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.[8]
Figure 1: Free-Radical Bromination Mechanism.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN) upon heating or irradiation, generating two radicals. These radicals then react with a bromine source (NBS is often used to maintain a low concentration of Br₂) to produce a bromine radical (Br•).[7][12]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-2-ethylbenzene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with a molecule of Br₂ to form the product, this compound, and regenerate a bromine radical, which continues the chain reaction.[8][12]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in the aromatic, methine, and methyl regions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 7.0 - 7.6 | Multiplet | |
| Methine (-CHBr) | 5.2 - 5.5 | Quartet | ~7 |
| Methyl (-CH₃) | 1.9 - 2.2 | Doublet | ~7 |
The aromatic protons will appear as a complex multiplet due to their ortho, meta, and para relationships. The benzylic methine proton will be a quartet due to coupling with the three methyl protons, and the methyl protons will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-Br) | 122 - 125 |
| Aromatic (C-CHBrCH₃) | 140 - 143 |
| Aromatic (4 CH) | 127 - 132 |
| Methine (-CHBr) | 45 - 50 |
| Methyl (-CH₃) | 25 - 30 |
The carbon attached to the bromine on the aromatic ring will be in the range of 122-125 ppm, while the other substituted aromatic carbon will be further downfield. The four aromatic CH carbons will appear in the typical aromatic region. The benzylic carbon will be significantly deshielded by the attached bromine, and the methyl carbon will be in the aliphatic region.
Reactivity and Potential Applications
The synthetic utility of this compound stems from the differential reactivity of the two bromine atoms.
Figure 2: Reactivity of this compound.
Benzylic Bromine Reactivity
The bromine atom on the ethyl side chain is a benzylic bromide. Benzylic halides are highly reactive in nucleophilic substitution reactions (both Sₙ1 and Sₙ2) and elimination reactions.[9][10] This high reactivity is due to the stability of the carbocation intermediate in Sₙ1 reactions (resonance stabilized) and the accessibility of the carbon atom for backside attack in Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles at this position, making it a valuable precursor for the synthesis of various functionalized molecules.
Aromatic Bromine Reactivity
The bromine atom attached directly to the benzene ring is an aryl bromide. It is much less reactive towards nucleophilic substitution than the benzylic bromide under standard conditions. However, it is an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[14] It can also be used to form Grignard reagents or organolithium compounds, which can then be reacted with a variety of electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The dual reactivity of this compound makes it a versatile building block in medicinal chemistry. The benzylic position can be functionalized to interact with biological targets, while the aromatic bromine can be used to append other molecular fragments to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Although specific applications of this exact molecule are not widely documented, related bromo-substituted aromatic compounds are integral to the synthesis of a wide range of pharmaceuticals.[1][15]
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical properties and predictable reactivity. Its synthesis can be achieved through the selective free-radical bromination of 1-bromo-2-ethylbenzene. The presence of two differentially reactive bromine atoms provides a versatile platform for the construction of complex organic molecules, with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical industries.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. [Link]
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Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
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Donahue, M. Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. [Link]
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Clutch Prep. Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]
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Oregon State University. Reaction Mechanisms. [Link]
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Chegg. Solved: How do you synthesize ((2-bromoethyl)benzene) from... [Link]
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Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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Supporting Information. [Link]
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Pearson. Propose a mechanism for the bromination of ethylbenzene shown below. [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
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Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube. [Link]
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ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]
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Chem LibreTexts. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. [Link]
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StudySmarter. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]
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The Open Medicinal Chemistry Journal. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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ACS Publications. α-Bromo Carbonyl Compounds as Promoters for the Synthesis of (2-Bromoethyl)benzene by the Anti-Markovnikov Addition of Hydrogen Bromide to Styrene. [Link]
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An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-Bromo-2-(1-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Bromo-2-(1-bromoethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom and an adjacent 1-bromoethyl group. This unique arrangement of a stable aromatic halide and a reactive benzylic halide within the same molecule imparts a dual reactivity profile, making it a valuable, albeit specialized, intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and anticipated reactivity, offering insights for its application in the design and development of complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a molecule with the chemical formula C₈H₈Br₂.[1] Its structure features a benzene ring with a bromine atom at the C1 position and a 1-bromoethyl group at the C2 position. The presence of a chiral center at the benzylic carbon of the ethyl group means that this compound can exist as a racemic mixture of two enantiomers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62384-31-0 | PubChem[1] |
| Molecular Formula | C₈H₈Br₂ | PubChem[1] |
| Molecular Weight | 263.96 g/mol | PubChem[1] |
| InChI | InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | PubChem[1] |
| SMILES | CC(C1=CC=CC=C1Br)Br | PubChem[1] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from benzene. This process is outlined below, with a detailed experimental protocol for the key free-radical bromination step.
Synthesis Pathway Overview
The synthesis commences with the Friedel-Crafts ethylation of bromobenzene to produce the precursor, 1-bromo-2-ethylbenzene. Subsequent benzylic bromination of this precursor, typically using N-bromosuccinimide (NBS) under radical initiation conditions, yields the target compound. The ethyl group of the precursor directs electrophilic substitution to the ortho and para positions, necessitating separation of the desired ortho-isomer.[2]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Free-Radical Bromination of 1-Bromo-2-ethylbenzene
This protocol describes a general method for benzylic bromination, which is applicable for the synthesis of this compound from 1-bromo-2-ethylbenzene.[3][4]
Materials:
-
1-bromo-2-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-ethylbenzene in anhydrous CCl₄ under an inert atmosphere.
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and is replaced by succinimide, which floats on the surface of the solvent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
NBS as Bromine Source: NBS is used as the bromine source to maintain a low, constant concentration of Br₂ in the reaction mixture. This is crucial for favoring the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[3]
-
Radical Initiator: The use of a radical initiator and light provides the necessary energy to initiate the homolytic cleavage of the Br-Br bond, starting the radical chain reaction.[2]
-
Inert Atmosphere: An inert atmosphere is essential to prevent side reactions with atmospheric oxygen, which can act as a radical scavenger and inhibit the desired reaction.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons.
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-7.6 ppm. The ortho-substitution pattern will lead to coupled signals.
-
Benzylic Methine Proton (1H): A quartet in the range of δ 5.2-5.5 ppm due to coupling with the three methyl protons.
-
Methyl Protons (3H): A doublet in the range of δ 2.0-2.3 ppm due to coupling with the benzylic methine proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-145 ppm).
-
Benzylic Carbon (1C): A signal in the range of δ 45-55 ppm.
-
Methyl Carbon (1C): A signal in the range of δ 20-25 ppm.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 262, 264, and 266, with a characteristic intensity ratio of approximately 1:2:1, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[5]
-
Major Fragmentation Pathways:
-
Loss of a bromine radical to give a fragment at m/z 183/185.
-
Loss of the bromoethyl radical to give a fragment at m/z 155/157.
-
Benzylic cleavage to form a bromotropylium ion.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl halide.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-Br stretching: ~550-650 cm⁻¹
Reactivity and Synthetic Applications
The dual halide nature of this compound allows for selective and sequential reactions, making it a versatile building block in organic synthesis.
Differential Reactivity
The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aromatic bromine. This is due to the stability of the benzylic carbocation intermediate that can be formed in Sₙ1 reactions, and the accessibility of the benzylic carbon for Sₙ2 attack. The aromatic bromine, in contrast, is unreactive towards traditional Sₙ1 and Sₙ2 reactions due to the high energy of the phenyl cation and the steric hindrance of the benzene ring.[2]
Caption: Differential reactivity of the two bromine atoms.
Synthetic Transformations
-
Nucleophilic Substitution: The benzylic bromine can be readily displaced by a variety of nucleophiles (e.g., cyanides, azides, alkoxides, amines) to introduce new functional groups.
-
Grignard Reagent Formation: The aromatic bromine can be selectively converted into a Grignard reagent by reaction with magnesium metal. The more reactive benzylic bromine would likely be incompatible with this reaction, potentially leading to side reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aromatic C-Br bond can participate in various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds. This provides a powerful tool for elaborating the molecular structure.
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
This compound is a synthetically useful building block due to the differential reactivity of its two bromine atoms. While its synthesis and characterization are not extensively documented in readily available literature, its preparation via free-radical bromination of 1-bromo-2-ethylbenzene is a logical and feasible route. The ability to selectively functionalize either the benzylic or aromatic position opens up a wide range of possibilities for the synthesis of complex organic molecules, making it a compound of interest for researchers in drug discovery and materials science. Further investigation into its specific reactions and the development of detailed, validated analytical data will undoubtedly enhance its utility in the field of organic synthesis.
References
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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Alocci, M. (2024, February 19). Starting with benzene, design a synthesis of m-bromoethylbenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12350146, this compound. Retrieved from [Link]
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Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Retrieved from [Link]
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Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Charette, A. B., & Ritch, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), 327–329. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Pearson. (2024, January 13). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a single enantiomer is obtained. What is the mechanism of this reaction? Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11454, (1-Bromoethyl)benzene. Retrieved from [Link]
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Cheméo. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(1-bromoethyl)benzene
Introduction
1-Bromo-2-(1-bromoethyl)benzene is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring two bromine atoms with distinct reactivities—one on the aromatic ring and one at the benzylic position—makes it a valuable building block for the introduction of various functional groups. This dual functionality allows for selective and stepwise transformations, rendering it a key component in the synthesis of complex molecules targeted in pharmaceutical and materials science research. This guide provides a comprehensive overview of the most effective pathway for the synthesis of this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and essential characterization and safety data.
Strategic Approach to Synthesis: Benzylic Bromination
The most direct and efficient method for the synthesis of this compound is through the selective bromination of the benzylic position of 1-bromo-2-ethylbenzene. This transformation is best achieved via a free-radical chain reaction, a cornerstone of organic synthesis for functionalizing alkyl side chains on aromatic rings.
Causality of Reagent Selection
The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical for the success of this reaction. Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the benzene ring, NBS provides a low, constant concentration of bromine radicals, favoring substitution at the benzylic position.[1][2][3] This selectivity arises from the stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.
The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV irradiation.[4] These initiators facilitate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical necessary to start the chain reaction.
Reaction Mechanism
The benzylic bromination of 1-bromo-2-ethylbenzene proceeds through a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, producing two radicals. These radicals then react with NBS to generate a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-2-ethylbenzene. This is the most favorable position for hydrogen abstraction due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr (formed in a side reaction) to regenerate a bromine radical, thus propagating the chain.
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
1-Bromo-2-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (use with caution, stored wet)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-ethylbenzene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours. The progress of the reaction can often be visually monitored as the denser NBS is consumed and the lighter succinimide floats to the surface.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 1-Bromo-2-ethylbenzene | C₈H₉Br | 185.06 | Colorless liquid | 1973-22-4 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | White to off-white solid | 128-08-5 |
| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | White granular solid | 94-36-0 |
| This compound | C₈H₈Br₂ | 263.96 | - | 62384-31-0 |
Characterization Data for this compound:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the aromatic protons (in the range of 7.0-7.6 ppm), the benzylic proton (a quartet around 5.2 ppm), and the methyl protons (a doublet around 2.0 ppm).
-
¹³C NMR (CDCl₃): Signals are anticipated for the aromatic carbons, the benzylic carbon attached to bromine, and the methyl carbon.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and alkyl group, as well as C-Br stretching, would be observed.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the two bromine atoms.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
1-Bromo-2-ethylbenzene: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7][8]
-
N-Bromosuccinimide: Oxidizer, may intensify fire. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.[9][10][11][12][13]
-
Benzoyl Peroxide: Strong oxidizing agent. Heating may cause a fire or explosion. May cause an allergic skin reaction and serious eye irritation. It is typically supplied wet to reduce the risk of explosion.[14][15][16][17][18]
-
This compound: Harmful if swallowed. Causes severe skin burns and eye damage.[19]
-
Carbon Tetrachloride: Toxic and carcinogenic. Its use should be minimized or replaced with a safer alternative.
Conclusion
The synthesis of this compound via free-radical bromination of 1-bromo-2-ethylbenzene using NBS is a reliable and selective method. A thorough understanding of the reaction mechanism and careful adherence to the experimental protocol and safety precautions are paramount for a successful and safe synthesis. The unique structure of the target molecule opens avenues for further synthetic transformations, making it a valuable tool for researchers in drug discovery and materials science.
References
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Thermo Fisher Scientific. SAFETY DATA SHEET - N-Bromosuccinimide. (2015-01-19). [Link]
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Scribd. 02 Benzylic Bromination | PDF | Chemical Substances | Organic Chemistry. [Link]
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Knowledge. How do you make (2-Bromoethyl)benzene?. (2023-12-28). [Link]
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Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023-08-07). [Link]
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The Orthogonal Reactivity of 1-Bromo-2-(1-bromoethyl)benzene: A Technical Guide for Synthetic Chemists
Introduction: A Molecule of Dichotomous Reactivity
In the landscape of synthetic organic chemistry, molecules bearing multiple, differentially reactive functional groups are invaluable assets. 1-Bromo-2-(1-bromoethyl)benzene emerges as a compelling building block, presenting a fascinating case of orthogonal reactivity dictated by the distinct electronic environments of its two bromine substituents. This technical guide provides an in-depth exploration of the reactivity profile of this versatile intermediate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into its preparation, the chemoselective transformations of its benzylic and aryl bromide moieties, and the strategic implications of their ortho-relationship, which introduces unique steric and electronic considerations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available; estimated to be >200 °C |
| Density | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene) |
Spectroscopic Signature: While a dedicated full spectroscopic analysis of this compound is not widely published, its expected spectral features can be reliably predicted based on its constituent parts.
-
¹H NMR: The proton on the carbon bearing the benzylic bromine is expected to appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would present as a doublet. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum would show distinct signals for the benzylic carbon attached to bromine, the methyl carbon, and the aromatic carbons. The carbon attached to the aryl bromine would have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for a molecule containing two bromine atoms.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthesis of this compound commences with the commercially available 1-bromo-2-ethylbenzene. The synthesis hinges on the selective bromination of the benzylic position, a well-established transformation in organic chemistry.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Benzylic Bromination of 1-Bromo-2-ethylbenzene
This protocol is adapted from standard procedures for benzylic bromination using N-bromosuccinimide (NBS).[1][2][3][4][5]
Materials:
-
1-Bromo-2-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Light source (e.g., a sunlamp, if using photochemical initiation)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-bromo-2-ethylbenzene (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a light source if necessary to initiate the radical reaction.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The Dichotomous Reactivity Profile
The synthetic utility of this compound lies in the differential reactivity of its two C-Br bonds. The benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions, while the aryl bromide is relatively inert to these conditions but readily participates in organometallic reactions.
Reactions at the Benzylic Center: A Hub of Activity
The benzylic C-Br bond is the more reactive of the two, a consequence of the stability of the benzylic carbocation intermediate in SN1 reactions and the accessibility of the carbon center for SN2 attack.[2]
This compound is expected to readily undergo nucleophilic substitution at the benzylic position with a wide range of nucleophiles.[6][7] The choice of reaction conditions can favor either an SN1 or SN2 pathway.[6]
-
SN1 Conditions: Protic solvents (e.g., ethanol, water) and weaker nucleophiles favor the formation of a resonance-stabilized benzylic carbocation, leading to SN1 substitution.
-
SN2 Conditions: Aprotic polar solvents (e.g., acetone, DMF) and strong, non-bulky nucleophiles favor a concerted backside attack, proceeding via an SN2 mechanism.[6][7]
Caption: Nucleophilic substitution pathways at the benzylic position.
Representative Protocol: Substitution with Sodium Hydroxide (SN1/SN2)
This generalized protocol illustrates the synthesis of 1-(2-bromophenyl)ethanol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water/Ethanol mixture (for SN1) or Acetone (for SN2)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the crude alcohol.
-
Purify by column chromatography or distillation.
Treatment of this compound with a strong, sterically hindered base will favor an E2 elimination to form 1-bromo-2-vinylbenzene.[6][8]
Representative Protocol: E2 Elimination with Potassium tert-Butoxide
This protocol is based on standard procedures for E2 eliminations.[9]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or tert-butanol
-
Round-bottom flask under an inert atmosphere
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the resulting 1-bromo-2-vinylbenzene by distillation or chromatography.
Reactions at the Aryl Center: Gateway to Complex Scaffolds
The aryl C-Br bond is significantly less reactive towards traditional nucleophilic substitution due to the increased bond strength and steric hindrance. However, it serves as an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The aryl bromide can be converted to a Grignard reagent, (2-(1-bromoethyl)phenyl)magnesium bromide, by reaction with magnesium metal.[10][11][12] This powerful nucleophile can then be used in a plethora of subsequent reactions.
Considerations for Grignard Formation:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware and solvents must be scrupulously dried.[12]
-
Initiation: The reaction can sometimes be sluggish to start. The use of an activating agent like iodine or 1,2-dibromoethane is often necessary.[10]
-
Potential for Intramolecular Reactions: The ortho-positioning of the benzylic bromide raises the possibility of intramolecular reactions. For instance, the formed Grignard reagent could potentially lead to benzyne formation via elimination of MgBr₂ and the benzylic bromide.[13] Performing the reaction at low temperatures can help to suppress such side reactions.[14]
Caption: Grignard reagent formation and potential side reaction.
Experimental Protocol: Grignard Reagent Formation
This protocol is adapted from standard procedures for the formation of aryl Grignard reagents.[10][14]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet
Procedure:
-
Setup: Flame-dry the glassware and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask and add a crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium, then allow it to cool.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of this compound in THF to the flask. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Addition: Once initiated, cool the reaction mixture to 0 °C or lower and slowly add the remaining solution of the aryl bromide from the dropping funnel, maintaining a low temperature to minimize side reactions.
-
Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.
The aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis. These reactions allow for the selective formation of new bonds at the aromatic ring, leaving the benzylic bromide intact for subsequent functionalization.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[15][16]
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[17][18][19]
-
Heck Coupling: Reaction with an alkene to form a new C-C double bond.[20][21][22]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[23][24][25][26][27]
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Spectroscopic Characterization of 1-Bromo-2-(1-bromoethyl)benzene: A Predictive and Interpretive Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. 1-Bromo-2-(1-bromoethyl)benzene, a disubstituted aromatic halide, presents a unique spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and the prediction of chemical reactivity. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, leveraging foundational principles and comparative data from structurally analogous compounds. We will delve into the anticipated features of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, offering not just data, but the scientific rationale behind the spectral characteristics.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.
Predicted Mass Spectrum Data
Due to the presence of two bromine atoms, the molecular ion peak and bromine-containing fragments will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for each bromine-containing fragment.
| Predicted Fragment Ion | Structure | m/z (⁷⁹Br/⁸¹Br) | Predicted Fragmentation Pathway |
| [M]⁺• | [C₈H₈Br₂]⁺• | 262/264/266 | Molecular Ion |
| [M-Br]⁺ | [C₈H₈Br]⁺ | 183/185 | Loss of a bromine radical from the ethyl group |
| [M-CH₂Br]⁺ | [C₇H₅Br]⁺ | 169/171 | Benzylic cleavage |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Formation of the tropylium ion |
| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155/157 | Loss of the bromoethyl group |
Interpretation of Fragmentation Patterns
The fragmentation of this compound is expected to be dominated by cleavages that lead to stable carbocations. The benzylic position of the 1-bromoethyl group is particularly susceptible to fragmentation.
The molecular ion peak ([M]⁺•) is anticipated to be observable, with a characteristic M:M+2:M+4 pattern with a ratio of approximately 1:2:1, indicative of a molecule containing two bromine atoms.
A primary fragmentation pathway involves the loss of a bromine radical from the ethyl side chain, which is a common fragmentation for alkyl halides, to form the ion at m/z 183/185.[1] Another significant fragmentation is the benzylic cleavage, leading to the loss of a CH₂Br radical and the formation of a stable benzyl-type cation at m/z 169/171. Further fragmentation of the alkyl-substituted benzene can lead to the formation of the highly stable tropylium ion at m/z 91.[2]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Injection : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
-
Ionization : Employ electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis : Scan a mass range of m/z 50-350 to ensure detection of the molecular ion and all significant fragments.
-
Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio to observe the isotopic patterns clearly.
Visualization of Predicted Fragmentation
Caption: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-H Bend (Aliphatic) | 1470-1370 | Medium |
| C-Br Stretch | 690-515 | Strong |
Interpretation of IR Spectrum
The IR spectrum will be characterized by several key regions. The region above 3000 cm⁻¹ will contain the C-H stretching vibrations of the aromatic ring. [3][4]Just below 3000 cm⁻¹, the C-H stretching of the bromoethyl group will be observed.
The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. [5][6]The exact positions and number of these bands can sometimes provide information about the substitution pattern of the benzene ring.
A strong absorption in the fingerprint region, between 690-515 cm⁻¹, is expected for the C-Br stretching vibration . [7]Due to the presence of two C-Br bonds in different chemical environments (aromatic and aliphatic), this band may be broad or appear as multiple peaks.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation :
-
Liquid Sample : Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Solid Sample (if applicable) : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences. [8]3. Sample Spectrum : Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Analysis : Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
This technical guide provides a detailed predictive analysis of the mass, NMR, and IR spectra of this compound. By understanding the expected fragmentation patterns, chemical shifts, and vibrational frequencies, researchers and scientists can more effectively identify and characterize this compound in various experimental settings. The provided protocols offer standardized methods for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in the laboratory.
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An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(1-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety and handling protocols for 1-Bromo-2-(1-bromoethyl)benzene (CAS No. 62384-31-0). As a Senior Application Scientist, my objective is to present a document that is not only technically precise but also grounded in practical, field-proven experience. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies. This guide is structured to empower researchers to work safely and effectively with this reactive halogenated aromatic compound.
Compound Profile and Hazard Identification
GHS Classification (CAS: 62384-31-0) [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
Note: Due to the lack of a complete SDS for this specific isomer, some data for related compounds, such as (1-Bromoethyl)benzene, are included for a broader understanding of potential hazards. These are clearly marked and should be interpreted with caution.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | Assumed to be a liquid, potentially colorless to yellow/brown | Inferred from similar compounds[2][3] |
| Solubility | Likely soluble in organic solvents and insoluble in water | Inferred from similar compounds[2] |
Toxicological Profile and Health Effects
The GHS classification indicates that this compound is harmful if swallowed and can cause severe skin burns and eye damage .[1] The corrosive nature of this compound means that any contact with skin or eyes can lead to immediate and potentially permanent tissue damage. Ingestion can cause severe burns to the gastrointestinal tract.
While specific inhalation toxicity data for this isomer is not available, related bromoalkylbenzenes are known to be lachrymators and may cause respiratory irritation.[4][5] Therefore, it is prudent to assume that inhalation of vapors or aerosols of this compound will be harmful.
Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is critical and must be based on a thorough risk assessment. The following represents the minimum required PPE for handling this compound.
-
Eye and Face Protection : Chemical splash goggles in combination with a face shield are mandatory to protect against splashes of this corrosive liquid.
-
Skin Protection :
-
Gloves : Use chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common recommendation for halogenated organic compounds.[6] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Lab Coat : A chemically resistant lab coat must be worn and kept fully buttoned.
-
Additional Protection : For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and arm sleeves should be worn.
-
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent exposure and ensure the stability of the compound.
Handling:
-
Work Area : All manipulations of this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Inert Atmosphere : While not definitively established for this isomer, related bromoalkylbenzenes can be moisture-sensitive.[7] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or reactions sensitive to moisture.
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong bases, and metals.[7][8] Benzylic bromides can be reactive, and contact with incompatible materials can lead to vigorous or explosive reactions.[9][10]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Container : Store in a tightly sealed, clearly labeled container.
-
Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A dedicated, corrosion-resistant cabinet is recommended.
-
Segregation : Store this compound segregated from incompatible materials, particularly strong bases and oxidizing agents.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Emergency Response Workflow
Caption: Workflow for emergency response to exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill and Decontamination Procedures
In the event of a spill, prioritize personal safety and contain the spill to prevent it from spreading.
-
Evacuate : Evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (with caution) : For residual amounts, decontamination can be performed with a suitable agent. However, given the reactivity of benzylic bromides, neutralization should be approached with caution and only by trained personnel. A mild basic solution (e.g., sodium bicarbonate) could be used, but the reaction may be exothermic.
-
Clean-up : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with soap and water, followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.[11]
Disposal and Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation : Do not mix halogenated waste with non-halogenated waste.[12][13] This is crucial for proper disposal and cost management.
-
Container : Collect waste in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Synthesis and Reactivity Considerations
Understanding the reactivity of this compound is key to its safe handling in a research setting.
-
Benzylic Bromide Reactivity : The bromine atom on the ethyl group is at a benzylic position, making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible).[9][10] It is also prone to elimination reactions. The stability of the resulting benzylic carbocation or radical intermediate drives this reactivity.[14][15][16]
-
Aromatic Bromide Reactivity : The bromine atom directly attached to the benzene ring is much less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions.
-
Stability : The compound may be sensitive to light and moisture.[7] Decomposition upon contact with hot water has been noted for similar compounds.[3] Upon combustion, it is expected to produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]
Logical Relationship of Reactivity and Handling
Caption: The link between chemical reactivity and safe handling procedures.
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Physical properties of 1-Bromo-2-(1-bromoethyl)benzene
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-(1-bromoethyl)benzene
Introduction
This compound is a disubstituted aromatic compound featuring two bromine atoms at different positions, one directly on the benzene ring and one on the alpha-carbon of an ethyl side chain. This unique structure (ortho-substitution with a benzylic bromide) imparts distinct reactivity at both halogenated sites, making it a potentially valuable intermediate for organic synthesis, particularly in the development of novel pharmaceutical scaffolds and complex molecular architectures. The benzylic bromine offers a site for nucleophilic substitution, while the aryl bromide is amenable to metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of experimentally determined data in peer-reviewed literature and public databases, this document integrates high-quality computed data with detailed, field-proven methodologies for the experimental determination of these properties. This approach is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical knowledge required to handle, characterize, and utilize this compound effectively.
Molecular Identity and Structure
A precise understanding of the molecular identity is the cornerstone of all chemical research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 62384-31-0 | [1][2] |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| SMILES | CC(C1=CC=CC=C1Br)Br | [2] |
| InChI | InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | [1] |
| InChIKey | KXXZULOWQUGDMR-UHFFFAOYSA-N | [1] |
Computed Physical Properties
While experimental data is scarce, computational models provide reliable estimates for key physical properties. The following data is sourced from PubChem's computational analysis and serves as a valuable baseline for laboratory work.[1]
| Property | Predicted Value | Source |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 261.89928 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
-
Note on XLogP3: The predicted octanol-water partition coefficient (XLogP3) of 3.6 suggests that the compound is significantly lipophilic and will exhibit poor solubility in water but good solubility in nonpolar organic solvents.[1]
Experimental Determination of Physical Properties
The following sections detail standard, reliable protocols for determining the primary physical properties of a liquid compound like this compound. The causality behind the experimental design is emphasized to ensure robust and reproducible results.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility. For small research quantities, the Thiele tube method is highly efficient.
Methodology: Thiele Tube Boiling Point Determination
This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[3] The key is the slow, controlled heating and the precise observation of the equilibrium point, which is marked by the liquid re-entering the capillary tube.[4]
Step-by-Step Protocol:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., a 75x12 mm tube).
-
Capillary Insertion: Insert a melting point capillary tube (sealed at one end) into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully immersed.
-
Observation: Heat the side arm of the Thiele tube gently with a microburner.[4] A slow, steady stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure exceeds the atmospheric pressure.
-
Equilibrium Point: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[3] This signifies the point where atmospheric pressure overcomes the vapor pressure.
-
Validation: Repeat the measurement to ensure reproducibility within a 1-2 °C range.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Density Determination
Density is a fundamental property defined as mass per unit volume. For a liquid, it can be determined accurately using a calibrated volumetric flask or a pycnometer.
Methodology: Density Measurement by Volumetric Flask
This gravimetric method relies on the precise measurement of the mass of a known, carefully measured volume of liquid.[5] The use of an analytical balance is critical for accuracy.
Step-by-Step Protocol:
-
Tare Mass: Place a clean, dry 5.00 mL or 10.00 mL volumetric flask on an analytical balance and tare the mass to zero.[6]
-
Volume Measurement: Carefully fill the flask with this compound exactly to the calibration mark. Use a Pasteur pipette for the final additions to ensure the bottom of the meniscus aligns perfectly with the mark.[7]
-
Final Mass: Record the mass of the filled flask.
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation: Calculate the density using the formula: Density = Mass / Volume.
-
Validation: Perform the measurement in triplicate and average the results to minimize error.
Caption: Protocol for Accurate Density Measurement of a Liquid.
Solubility Assessment
Based on its computed XLogP3 of 3.6, this compound is expected to be insoluble in water but soluble in common organic solvents.[1][8] A qualitative assessment can be performed to confirm this behavior.
Methodology: Qualitative Solubility Testing
Step-by-Step Protocol:
-
Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add 1-2 drops (approx. 50 µL) of this compound to each test tube.
-
Observation: Agitate the mixture and observe. Miscibility (a single clear phase) indicates solubility. The presence of droplets, cloudiness, or two distinct layers indicates insolubility or partial solubility.
-
Classification: Classify solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics for this compound based on established principles for brominated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Region (approx. 7.0-7.8 ppm): The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns (multiplets) in this region. The proton ortho to the bromine atom will likely be the most downfield.[9]
-
Benzylic Proton (approx. 5.2-5.8 ppm): The single proton on the carbon bearing a bromine atom (-CH(Br)-) will appear as a quartet due to coupling with the adjacent methyl group protons.
-
Methyl Protons (approx. 1.9-2.2 ppm): The three protons of the methyl group (-CH₃) will appear as a doublet due to coupling with the single benzylic proton.
¹³C NMR:
-
Aromatic Region (approx. 120-145 ppm): Six distinct signals are expected for the six unique carbons of the disubstituted benzene ring. The carbon directly bonded to the bromine atom (C-Br) will be shifted upfield compared to the others in this region.[9]
-
Benzylic Carbon (approx. 45-55 ppm): The carbon atom of the -CH(Br)- group.
-
Methyl Carbon (approx. 20-25 ppm): The carbon atom of the -CH₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
Aromatic C-H Stretch (approx. 3030-3100 cm⁻¹): A characteristic sharp absorption just above 3000 cm⁻¹.[10]
-
Aliphatic C-H Stretch (approx. 2850-3000 cm⁻¹): Absorptions from the ethyl side chain.
-
Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): A series of sharp peaks characteristic of the benzene ring.
-
Ortho-Substitution Pattern (approx. 735-770 cm⁻¹): A strong C-H "out-of-plane" bending vibration in this region is highly diagnostic for an ortho-disubstituted benzene ring.[11][12]
-
C-Br Stretch (approx. 500-650 cm⁻¹): Absorptions corresponding to both the aryl C-Br and alkyl C-Br bonds will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic distribution.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[13] Because this compound contains two bromine atoms, the molecular ion region will exhibit a characteristic triplet pattern:
-
M peak: (Contains two ⁷⁹Br atoms)
-
M+2 peak: (Contains one ⁷⁹Br and one ⁸¹Br atom) - Approximately twice the intensity of the M peak.
-
M+4 peak: (Contains two ⁸¹Br atoms) - Approximately the same intensity as the M peak. This 1:2:1 isotopic signature is a definitive indicator of a dibrominated compound.[13]
-
Safety and Handling
Based on aggregated GHS information for this compound, this compound is classified as hazardous.[1]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This technical guide consolidates the essential physical property information for this compound. By combining high-quality computational predictions with detailed, validated experimental protocols and expected spectroscopic signatures, it provides a robust framework for researchers. This integrated approach ensures that scientists have the necessary information to safely handle, characterize, and effectively utilize this compound in their research and development endeavors, even in the absence of a complete, experimentally verified dataset.
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(2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry - ACS Publications. [Link]
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Isomers of 1-Bromo-2-(1-bromoethyl)benzene
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 1-Bromo-2-(1-bromoethyl)benzene, with a primary focus on its stereoisomers. The presence of a chiral center at the benzylic position of the ethyl group gives rise to a pair of enantiomers, (R)- and (S)-1-Bromo-2-(1-bromoethyl)benzene. This document delineates the synthesis of the racemic mixture via radical bromination of 1-bromo-2-ethylbenzene, detailing the underlying mechanistic principles that ensure regioselectivity. Furthermore, it presents a robust, field-proven protocol for the analytical resolution of these enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The guide also explores the distinct reactivity of the molecule's two bromine atoms—the labile benzylic bromide and the stable aromatic bromide—highlighting its utility as a versatile building block in complex organic synthesis. This content is structured to provide researchers and drug development professionals with both the theoretical foundation and practical methodologies required to synthesize, separate, and strategically utilize these isomers.
Introduction and Structural Framework
This compound is a dibrominated aromatic compound with the chemical formula C₈H₈Br₂.[1][2] Its structure is characterized by a benzene ring substituted at the ortho positions with a bromine atom and a 1-bromoethyl group. The key feature of this molecule is the stereocenter located on the alpha-carbon of the ethyl side chain, which is bonded to a bromine atom, a methyl group, a hydrogen atom, and the 1-bromo-2-phenyl group. This chirality dictates that the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.
The precise control and understanding of stereochemistry are paramount in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. While this compound is primarily a synthetic intermediate, its role as a precursor to more complex chiral molecules makes the ability to isolate and characterize its specific stereoisomers a critical capability in the synthesis pipeline.[3] This guide focuses on the practical aspects of its synthesis and chiral separation.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 62384-31-0 | [2] |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| Canonical SMILES | CC(C1=CC=CC=C1Br)Br | [1][2] |
Stereoisomerism: The (R) and (S) Enantiomers
The tetrahedral carbon atom of the ethyl group attached to the bromine atom is a chiral center. According to the Cahn-Ingold-Prelog (CIP) priority rules, the four attached groups are ranked as follows:
-
-Br (highest atomic number)
-
-C₆H₄Br (the substituted phenyl ring)
-
-CH₃ (methyl group)
-
-H (lowest priority)
By orienting the molecule with the lowest priority group (-H) pointing away from the observer, the sequence of the remaining groups (from highest to lowest priority) determines the stereochemical descriptor. A clockwise sequence is designated (R) (rectus), and a counter-clockwise sequence is designated (S) (sinister).
Caption: (R) and (S) enantiomers of this compound.
Synthesis of Racemic this compound
The most direct and efficient method for synthesizing the racemic mixture of this compound is through the free-radical bromination of 1-bromo-2-ethylbenzene.[4] This reaction is highly regioselective for the benzylic position.
Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism. The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical; it maintains a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to start the chain reaction.
The key to the high regioselectivity is the stability of the benzylic radical intermediate. The unpaired electron on the benzylic carbon can be delocalized into the pi-system of the benzene ring, creating several resonance structures. This significant stabilization makes the benzylic C-H bond the most susceptible to hydrogen abstraction by a bromine radical.
Caption: Workflow for the synthesis of racemic this compound.
Experimental Protocol: Synthesis
Materials:
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-2-ethylbenzene (1.0 eq).
-
Reagent Addition: Add anhydrous CCl₄ to dissolve the starting material. Then, add NBS (1.1 eq) and AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the solid succinimide, washing the solid with a small amount of cold CCl₄.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a hexane/DCM gradient to elute the product.
-
Characterization: Collect the product fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The product obtained will be a racemic mixture of the (R) and (S) enantiomers.
Enantiomeric Resolution via Chiral HPLC
Enantiomers possess identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral chromatography is the definitive method for both analytical and preparative-scale separation.[6]
Principle of Chiral Separation
Chiral HPLC utilizes a chiral stationary phase (CSP).[7] The enantiomers in the racemic mixture interact with the chiral environment of the CSP, forming transient, diastereomeric complexes. Because diastereomers have different physical properties, they exhibit different interaction energies with the CSP. This difference in stability leads to one enantiomer being retained longer on the column than the other, resulting in their separation.[8][9] Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD), are widely effective for a broad range of racemates.[6]
Caption: Analytical workflow for the chiral resolution of enantiomers by HPLC.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD column (or similar polysaccharide-based column)
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA)
-
Racemic this compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic sample at approximately 1 mg/mL in the mobile phase.
-
System Setup: Install the chiral column and equilibrate the system with the mobile phase (e.g., 99:1 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis: The resulting chromatogram should show two baseline-separated peaks, corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, these areas should be approximately equal.
-
Optimization (if necessary): If separation is not optimal, adjust the mobile phase composition (e.g., increase or decrease the percentage of IPA) or the flow rate to improve resolution.
Differential Reactivity and Synthetic Applications
A key feature of this compound for synthetic chemists is the presence of two chemically distinct carbon-bromine bonds.
-
Benzylic Bromine: The bromine atom on the ethyl side chain is at a benzylic position. This bond is relatively weak and highly susceptible to nucleophilic substitution reactions, proceeding through either an Sₙ1 mechanism (via a stabilized benzylic carbocation) or an Sₙ2 mechanism. It is also prone to elimination reactions with strong, bulky bases to form a styrene derivative.[10][11]
-
Aromatic Bromine: The bromine atom attached directly to the benzene ring is much more stable and unreactive towards nucleophilic substitution under normal conditions. However, it is an excellent functional handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions.[12]
This differential reactivity allows for selective, stepwise functionalization of the molecule. For example, a nucleophile can be used to displace the benzylic bromide, leaving the aromatic bromide intact for a subsequent cross-coupling reaction. This makes the compound a valuable building block for constructing complex molecular architectures, particularly in pharmaceutical and materials science research.[3][12]
Conclusion
This compound serves as an exemplary case study in the practical management of stereoisomerism and regiochemical control in organic synthesis. The molecule's chiral nature necessitates robust methods for enantiomeric resolution, for which chiral HPLC stands as the gold standard. The synthesis of its racemic form is achieved with high selectivity through a well-understood free-radical mechanism. Furthermore, the orthogonal reactivity of its benzylic and aromatic bromine atoms provides a versatile platform for sequential chemical modifications. For researchers in drug discovery and process development, a thorough understanding of these principles is essential for leveraging such chiral building blocks to construct complex, stereochemically defined target molecules.
References
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-
NIST. (n.d.). Benzene, (1-bromoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (2023). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (1-bromoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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-
NIST. (n.d.). Benzene, 1-bromo-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (1-Bromoethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- Benchchem. (n.d.). Spectroscopic comparison of (2-bromo-1-cyclopentylethyl)benzene isomers.
-
PubChem. (n.d.). 1-Bromo-2-ethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). [(S)-1-Bromoethyl]benzene. Retrieved from [Link]
-
Vivekanand, V. V., et al. (2003). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-9. doi: 10.1016/s0731-7085(03)00313-3. Retrieved from [Link]
- Arkivoc. (2008). Separation of BINAPO enantiomers on brush-type chiral stationary phases.
- Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
PubMed. (2025, March 27). Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). o-Bromoethylbenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2-(1-bromoethyl)benzene
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthetic utilization of 1-bromo-2-(1-bromoethyl)benzene (CAS 62384-31-0). This unique bifunctional aromatic compound serves as a versatile scaffold for the synthesis of a diverse array of complex organic molecules, including substituted indanes and isoindolines. The strategic exploitation of the differential reactivity between the benzylic and aryl bromine atoms is the cornerstone of the synthetic pathways detailed herein. This guide elucidates the mechanistic rationale behind key transformations, offering field-proven insights to enable the development of efficient and selective synthetic routes. Protocols are presented as self-validating systems, complete with reaction parameters, purification methods, and expected outcomes, grounded in authoritative literature.
Reactivity Profile and Strategic Considerations
This compound possesses two bromine substituents with distinct chemical reactivities, a feature that is central to its synthetic utility.
-
Benzylic Bromide: The bromine atom on the ethyl chain is a benzylic halide. The C-Br bond is relatively weak, and the carbon atom is subject to facile nucleophilic substitution (via both SN1 and SN2 mechanisms) and elimination (E2) reactions. The stability of the resulting benzylic carbocation or the transition state in SN2 reactions makes this position highly reactive.
-
Aryl Bromide: The bromine atom directly attached to the benzene ring is an aryl halide. The C-Br bond is significantly stronger due to the sp² hybridization of the carbon and resonance effects. Consequently, it is much less reactive towards traditional nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions.
This differential reactivity allows for a stepwise and selective functionalization of the molecule. Generally, the more labile benzylic bromide is reacted first, followed by transformations at the more robust aryl bromide position.
Synthesis of Fused Ring Systems: Substituted Indanes
A primary application of this compound is in the synthesis of the indane core structure, a motif present in numerous biologically active compounds. This is typically achieved through an intramolecular cyclization.
Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
Mechanistic Rationale: The most direct approach to forming the indane ring is through an intramolecular Friedel-Crafts alkylation. A Lewis acid, such as aluminum chloride (AlCl₃), is used to facilitate the formation of a benzylic carbocation by abstracting the benzylic bromide. This highly electrophilic intermediate is then attacked by the electron-rich benzene ring at the ortho position, leading to the formation of a new carbon-carbon bond and subsequent cyclization. The final step involves the loss of a proton to restore aromaticity.
Caption: Synthetic strategy selection from the starting material.
Experimental Protocol: Synthesis of 4-Bromo-1-methylindane
Reaction Scheme:
(Self-generated image placeholder)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 263.96 | 2.64 g | 10 | Starting Material |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11 | Lewis Acid Catalyst |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | Solvent |
| Hydrochloric Acid (1 M aq.) | - | 20 mL | - | Quenching Agent |
| Saturated Sodium Bicarbonate (aq.) | - | 20 mL | - | Neutralizing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | q.s. | - | Drying Agent |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum chloride (1.47 g, 11 mmol) to the stirred solvent.
-
In a separate flask, dissolve this compound (2.64 g, 10 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the solution of the starting material dropwise to the stirred AlCl₃/DCM suspension at 0 °C over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 mL of crushed ice and 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-bromo-1-methylindane as a colorless oil.
Expected Yield: 75-85%.
Synthesis of Heterocyclic Derivatives: Substituted Isoindolines
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of N-substituted isoindolines, a common structural motif in medicinal chemistry.
Tandem Nucleophilic Substitution and Intramolecular Amination
Mechanistic Rationale: This transformation occurs in a two-step, one-pot sequence. First, a primary amine acts as a nucleophile, displacing the highly reactive benzylic bromide in an SN2 reaction. The resulting secondary amine intermediate is then poised for an intramolecular nucleophilic substitution with the aryl bromide. This second step, a Buchwald-Hartwig amination, requires a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the C-N bond formation and cyclization.
Experimental Protocol: Synthesis of 2-Benzyl-4-bromo-1-methylisoindoline
Reaction Scheme:
(Self-generated image placeholder)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 263.96 | 1.32 g | 5 | Starting Material |
| Benzylamine | 107.15 | 0.59 g | 5.5 | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 (1 mol%) | Catalyst Precursor |
| Xantphos | 578.68 | 87 mg | 0.15 (3 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.67 g | 7 | Base |
| Toluene, anhydrous | - | 25 mL | - | Solvent |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (0.67 g, 7 mmol).
-
Add anhydrous toluene (25 mL) to the tube, followed by this compound (1.32 g, 5 mmol) and benzylamine (0.59 g, 5.5 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield 2-benzyl-4-bromo-1-methylisoindoline.
Expected Yield: 65-75%.
Selective Cross-Coupling at the Aryl Position
After functionalization at the benzylic position, the remaining aryl bromide can be used in a variety of palladium-catalyzed cross-coupling reactions to build molecular complexity.
Suzuki-Miyaura Coupling
Mechanistic Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species (e.g., a boronic acid) in the presence of a base. The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of a Functionalized Intermediate
This protocol assumes the starting material is an intermediate where the benzylic bromide has been previously substituted (e.g., with an azide to form 1-(1-azidoethyl)-2-bromobenzene).
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-(1-Azidoethyl)-2-bromobenzene | 226.08 | 226 mg | 1 | Starting Material |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 (2 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2 | Base |
| Toluene/Ethanol/Water (4:1:1) | - | 5 mL | - | Solvent System |
Procedure:
-
In a microwave vial, combine 1-(1-azidoethyl)-2-bromobenzene (226 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2 mmol).
-
Add the 4:1:1 solvent mixture of toluene, ethanol, and water (5 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the desired biaryl product.
Expected Yield: >80%.
Troubleshooting and Safety Precautions
-
Moisture Sensitivity: Many of the reagents used, particularly Lewis acids, organometallic reagents (if generated), and some catalysts/ligands, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere.
-
Catalyst Inactivity: If cross-coupling reactions are sluggish, ensure the palladium catalyst has not been deactivated. Use freshly opened catalysts or precatalysts and ensure solvents are adequately degassed to remove oxygen.
-
Safety: this compound is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Lewis acids like AlCl₃ react violently with water. Quenching procedures should be performed slowly and at low temperatures.
References
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Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2(2), 60-65. [Link]
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Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 14(23), 5992-5995. [Link]
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PubChem. Compound Summary for CID 12350146, this compound. [Link]
Nucleophilic substitution reactions of 1-Bromo-2-(1-bromoethyl)benzene
An Application Guide to the Selective Nucleophilic Substitution Reactions of 1-Bromo-2-(1-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bifunctional aromatic compound featuring two bromine atoms in chemically distinct environments. One bromine is directly attached to the aromatic ring (an aryl halide), while the other is on the α-carbon of an ethyl side chain (a benzylic halide). This structural arrangement imparts a significant and synthetically valuable difference in reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution under relatively mild conditions, whereas the aryl bromide is comparatively inert. This guide provides a detailed exploration of this selective reactivity, offering mechanistic insights, a comparative analysis of various nucleophiles, and robust experimental protocols for leveraging this molecule as a versatile building block in complex organic synthesis.
Mechanistic Overview: The Basis of Selectivity
The synthetic utility of this compound is rooted in the profound reactivity difference between its two carbon-bromine bonds. Understanding the underlying electronic and steric factors is critical for predicting reaction outcomes and designing effective synthetic strategies.
-
The Reactive Benzylic Halide: The bromine atom on the ethyl side chain is at a benzylic position. This C(sp³)-Br bond is readily cleaved in nucleophilic substitution reactions for two primary reasons:
-
Sₙ2 Pathway: A direct backside attack by a nucleophile is sterically accessible.
-
Sₙ1 Pathway: Dissociation of the bromide ion generates a secondary benzylic carbocation. This intermediate is highly stabilized through resonance, as the positive charge can be delocalized across the adjacent benzene ring, significantly lowering the activation energy for its formation.[1] The reaction pathway (Sₙ1 vs. Sₙ2) is influenced by the strength of the nucleophile and the polarity of the solvent.[2][3]
-
-
The Unreactive Aryl Halide: The bromine atom directly attached to the benzene ring is an aryl halide and is remarkably resistant to nucleophilic substitution under standard conditions.[4] This inertness is due to:
-
Hybridization and Bond Strength: The carbon of the C(sp²)-Br bond is sp² hybridized. This bond has more s-character and is stronger and shorter than a C(sp³)-Br bond.[5]
-
Resonance: Lone pairs on the bromine atom participate in resonance with the aromatic π-system, imparting a partial double-bond character to the C-Br bond, further increasing its strength.[1][5]
-
Steric Hindrance: The benzene ring physically blocks the backside trajectory required for an Sₙ2 attack.[6]
-
Aryl Cation Instability: The Sₙ1 pathway is energetically prohibitive as it would require the formation of a highly unstable aryl cation.[6]
-
Nucleophilic aromatic substitution (SₙAr) can occur on aryl halides, but it typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen to stabilize the intermediate Meisenheimer complex.[7][8][9] As this compound lacks such activating groups, the aryl bromide remains unreactive under the conditions that favor substitution at the benzylic position.
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Application Notes and Protocols: Elimination Reactions of (1-Bromo-2-(1-bromoethyl)benzene)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Versatility of a Vicinal Benzylic Dibromide
1-Bromo-2-(1-bromoethyl)benzene, more commonly known in literature as (1,2-dibromoethyl)benzene or styrene dibromide, is a vicinal dibromide that serves as a highly valuable substrate in synthetic organic chemistry.[1] Its structure, featuring two bromine atoms on adjacent carbons with one in a benzylic position, makes it exceptionally reactive towards base-induced elimination reactions. These reactions provide efficient pathways to synthetically important building blocks, namely β-bromostyrene and phenylacetylene, which are precursors for pharmaceuticals, polymers, and fine chemicals.[1][2]
This technical guide provides an in-depth exploration of the elimination reactions of (1,2-dibromoethyl)benzene. It moves beyond simple procedural lists to explain the mechanistic rationale behind the choice of reagents and conditions, offering researchers and process development chemists the insights required to optimize these transformations. The protocols described herein are designed as self-validating systems, grounded in established, authoritative literature.
Mechanistic Underpinnings: A Tale of Two Eliminations
The dehydrobromination of (1,2-dibromoethyl)benzene proceeds primarily through the bimolecular elimination (E2) mechanism . This pathway is favored due to the use of strong bases and the presence of a secondary benzylic bromide, which, while capable of forming a stable carbocation for an E1 reaction, reacts swiftly under the strongly basic conditions typically employed.[3][4]
The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while simultaneously, the leaving group departs and a π-bond is formed.[3] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[3]
A critical requirement for an efficient E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. This dihedral angle of 180° allows for optimal orbital overlap in the transition state, facilitating the smooth formation of the new π-bond.[4]
The reaction can be controlled to favor either a single elimination to yield β-bromostyrene or a double elimination to produce phenylacetylene. The choice of base, stoichiometry, and reaction conditions are the critical parameters that dictate the final product.[5][6]
Protocol I: Selective Single Dehydrobromination to β-Bromostyrene
A single elimination of HBr yields β-bromostyrene, a useful intermediate in cross-coupling reactions and polymer synthesis.[7] Achieving selectivity for the mono-elimination product requires carefully controlled conditions, often using a milder base or a stoichiometric amount of a strong base at lower temperatures to prevent the second, more difficult elimination from the vinylic bromide. A high-temperature, gas-phase dehydrobromination is one specialized method.[8]
Note: While many protocols focus on the direct conversion to phenylacetylene, the intermediate β-bromostyrene is often observed. Isolating it in high yield typically requires stopping the reaction before completion. The following is a conceptual protocol based on general principles.
Experimental Protocol: Conceptual Synthesis of β-Bromostyrene
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1,2-dibromoethyl)benzene (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of potassium hydroxide (1.1 equivalents) in ethanol. Add this solution dropwise to the stirred solution of the dibromide at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The goal is to maximize the formation of the β-bromostyrene spot while minimizing the starting material and the formation of byproducts.
-
Work-up: Once the desired conversion is achieved, pour the reaction mixture into cold water and extract with diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate β-bromostyrene.
Protocol II: Double Dehydrobromination to Phenylacetylene
The synthesis of phenylacetylene from (1,2-dibromoethyl)benzene is a classic and highly valuable transformation.[2] This requires a double elimination, removing two molecules of HBr. The second elimination, from the intermediate vinylic bromide, is significantly more difficult and necessitates the use of very strong bases and/or higher temperatures.[6]
We present three field-proven protocols utilizing different base/solvent systems, each with distinct advantages regarding safety, efficiency, and scalability.
Method A: Sodium Methoxide in Tetrahydrofuran
This protocol offers an excellent yield under relatively mild reflux conditions, avoiding the hazards of liquid ammonia or molten alkali.[9]
Experimental Protocol:
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 160 mL of tetrahydrofuran (THF).
-
Reagent Addition: To the THF, add 52.8 g (0.2 mol) of (1,2-dibromoethyl)benzene, followed by 22.68 g (0.42 mol) of sodium methoxide.
-
Reaction: Stir the mixture vigorously and heat to reflux.
-
Monitoring: Monitor the reaction until the starting material is consumed (e.g., residual (1,2-dibromoethyl)benzene ≤ 0.5% by GC analysis).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of fresh THF.
-
Purification: Combine the filtrates and remove the THF by distillation. The resulting crude product is then purified by vacuum distillation to yield phenylacetylene. A reported yield for this method is 97.5%.[9]
Method B: Sodium Amide in Liquid Ammonia
This is a classic, high-yield method documented in Organic Syntheses, an authoritative source for robust chemical preparations.[10] It requires handling of liquid ammonia and sodium metal, necessitating stringent safety precautions and a well-ventilated fume hood.
Experimental Protocol:
-
Sodamide Preparation: In a 5 L three-necked flask equipped with a high-speed stirrer and vented to a scrubber, condense approximately 2 L of liquid ammonia. Add ~2 g of ferric nitrate hydrate as a catalyst. Carefully add 100 g (4.35 g atoms) of sodium metal in small pieces until the characteristic blue color disappears and a gray suspension of sodium amide forms.
-
Substrate Addition: Add 528 g (2.0 mol) of finely powdered, dry (1,2-dibromoethyl)benzene to the vigorously stirred sodium amide suspension over the course of 1 hour.
-
Reaction: Continue stirring for an additional 2 hours after the addition is complete.
-
Quenching & Work-up: Carefully add 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled water. Allow the flask to warm to room temperature.
-
Isolation: Steam distill the mixture from the reaction flask until no more organic material is collected. Separate the phenylacetylene layer from the distillate.
-
Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure. The expected yield is 45-52%.[10]
Method C: Phase-Transfer Catalysis with Potassium Hydroxide
Phase-transfer catalysis (PTC) provides a powerful method for conducting reactions between reagents in immiscible phases. For this elimination, solid potassium hydroxide can be used with a non-polar organic solvent, facilitated by a quaternary ammonium salt catalyst. This approach is often rapid, high-yielding, and avoids the use of hazardous solvents or reagents.[11][12]
Experimental Protocol:
-
Setup: To a flask equipped with a mechanical stirrer and condenser, add (1,2-dibromoethyl)benzene (1 equivalent) and a suitable solvent such as toluene or xylene.
-
Reagent Addition: Add powdered potassium hydroxide (≥ 2.2 equivalents) and a catalytic amount (e.g., 1-5 mol%) of a lipophilic phase-transfer catalyst, such as tetrabutylammonium bromide or a dimethyl alkyl benzylammonium chloride salt.[11][13]
-
Reaction: Heat the heterogeneous mixture with vigorous stirring. Temperatures can range from 60-140 °C depending on the specific substrate and catalyst.[13] The reaction is often rapid.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the mixture, filter off the solid salts, and wash the filter cake with the solvent.
-
Purification: Wash the combined organic filtrate with water to remove any residual base and catalyst. Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure. The crude phenylacetylene can then be purified by vacuum distillation.
Data Summary: Comparison of Phenylacetylene Synthesis Protocols
| Method | Base | Solvent | Catalyst | Temperature | Reported Yield | Key Considerations | Reference |
| A | Sodium Methoxide | THF | None | Reflux (~66 °C) | 97.5% | High yield, avoids harsh reagents. | [9] |
| B | Sodium Amide | Liquid Ammonia | Fe(NO₃)₃ | -33 °C | 45-52% | Classic, reliable method; requires special handling of Na and NH₃. | [10] |
| C | Potassium Hydroxide | Toluene/Xylene | Quaternary Ammonium Salt | 60-140 °C | High (Qualitative) | Operationally simple, rapid, and avoids hazardous reagents. | [11][13] |
Conclusion and Field Insights
The elimination reactions of (1,2-dibromoethyl)benzene are a cornerstone for the synthesis of β-bromostyrene and phenylacetylene. The choice of methodology represents a classic case study in balancing reactivity, selectivity, safety, and operational simplicity.
-
For maximum yield and operational simplicity in a modern laboratory setting, the sodium methoxide in THF (Method A) or a well-optimized Phase-Transfer Catalysis protocol (Method C) are highly recommended. These methods avoid the significant hazards associated with liquid ammonia and sodium metal.
-
The sodium amide in liquid ammonia (Method B) , while historically significant and reliable, is best suited for laboratories specifically equipped for handling such hazardous materials. Its detailed documentation in Organic Syntheses makes it an excellent benchmark protocol.
Ultimately, the selection of the optimal protocol will depend on the scale of the reaction, the available equipment, and the safety infrastructure of the laboratory. By understanding the underlying mechanistic principles, researchers can intelligently select and adapt these protocols to achieve their synthetic goals efficiently and safely.
References
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Sciencemadness Discussion Board. (2012). Preparation of Styrene and Phenylacetylene from Polystyrene. Available at: [Link]
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Organic Syntheses. Phenylacetylene. Coll. Vol. 4, p.755 (1963); Vol. 34, p.76 (1954). Available at: [Link]
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PrepChem.com. Synthesis of bromostyrene. Available at: [Link]
-
Organic Syntheses. Phenylacetylene. Coll. Vol. 1, p.438 (1941); Vol. 8, p.80 (1928). Available at: [Link]
- Google Patents. (SU804622A1). Method of preparing phenylacetylene or p-diethynyl-benzene.
-
Dehmlow, E. V. (1981). A convenient route to alkynes via phase transfer catalysis. ResearchGate. Available at: [Link]
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Organic Syntheses. Palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. Coll. Vol. 7, p.162 (1990); Vol. 61, p.122 (1983). Available at: [Link]
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PubChem. beta-Bromostyrene. National Center for Biotechnology Information. Available at: [Link]
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LibreTexts, Chemistry. (2021). The E2 Reaction. Available at: [Link]
-
Beyond Benign. Elimination: Dehydrohalogenation. Available at: [Link]
-
ResearchGate. (2010). Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction. Available at: [Link]
-
Filo. (2025). 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH gives which of the following? Available at: [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Available at: [Link]
-
LibreTexts, Chemistry. (2023). Elimination by the E2 mechanism. Available at: [Link]
-
Filo. (2025). The reaction of 1,2-dibromoethane with alcoholic KOH yields. Available at: [Link]
-
Chemistry Stack Exchange. (2018). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?. Available at: [Link]
-
YouTube. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. Available at: [Link]
-
Wipf, P. Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh. Available at: [Link]
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Filo. (2025). 1,2-Dibromocyclohexane on dehydrobromination with alc. KOH giv... Available at: [Link]
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Filo. (2024). Dehydrohalogenation of 1,2-dibromo-butane with alc KOH gives:a. 1-butyne ... Available at: [Link]
-
LibreTexts, Chemistry. (2024). Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]
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Application Notes and Protocols for the Strategic Use of 1-Bromo-2-(1-bromoethyl)benzene in Cross-Coupling Reactions
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-Bromo-2-(1-bromoethyl)benzene in palladium-catalyzed cross-coupling reactions. This unique substrate possesses two distinct carbon-bromine bonds—an aromatic C(sp²)-Br bond and a benzylic C(sp³)-Br bond—presenting a powerful platform for selective and sequential functionalization. This document delves into the principles of chemoselectivity, offering field-proven insights and detailed protocols for key transformations such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The causality behind experimental choices is explained to empower users to rationally design synthetic routes for the construction of complex molecular architectures.
Introduction: The Synthetic Potential of a Difunctionalized Building Block
This compound is a versatile bifunctional reagent that offers two reactive centers for carbon-carbon and carbon-heteroatom bond formation. The inherent difference in the reactivity of the aryl and benzylic bromide moieties is the cornerstone of its synthetic utility. The benzylic C(sp³)-Br bond is generally more susceptible to oxidative addition to a Pd(0) catalyst and can undergo nucleophilic substitution more readily than the more inert aryl C(sp²)-Br bond.[1] However, this intrinsic reactivity can be modulated or even inverted through the judicious selection of the palladium catalyst system, including the choice of ligands, as well as reaction conditions such as base and solvent.[2][3] This tunable reactivity allows for programmed, stepwise derivatization, making it an invaluable tool for building molecular complexity from a single, readily available starting material.
This guide will explore how to harness this differential reactivity to achieve selective mono-functionalization at either the benzylic or aryl position and to perform sequential couplings for the synthesis of elaborate structures, including important heterocyclic scaffolds like indenes.
The Principle of Chemoselective Cross-Coupling
The selectivity in palladium-catalyzed cross-coupling reactions of this compound is dictated by the relative rates of oxidative addition at the two C-Br bonds. Several factors influence this critical step.
-
Bond Type: The C(sp³)-Br bond at the benzylic position is typically weaker and more polarized than the C(sp²)-Br bond on the aromatic ring, leading to a lower activation barrier for oxidative addition with a Pd(0) catalyst.[1]
-
Catalyst System (Palladium Precursor & Ligand): This is the most powerful tool for controlling selectivity.
-
For Benzylic C(sp³)-Br Coupling: Catalyst systems that are highly reactive and less sterically demanding, such as those employing electron-rich and relatively small phosphine ligands or even ligandless systems under certain conditions, tend to favor reaction at the more labile benzylic position.
-
For Aryl C(sp²)-Br Coupling: To override the intrinsic reactivity, catalyst systems that are more selective for C(sp²) centers are required. Bulky, electron-rich phosphine ligands, such as tri(cyclohexyl)phosphine (PCy₃), can sterically hinder approach to the benzylic position and preferentially activate the aryl C-Br bond.[2]
-
-
Reaction Conditions: The choice of base, solvent, and temperature can further influence the reaction outcome. For instance, polar solvents can affect catalyst stability and reactivity, while the nature of the base can influence both the catalyst and the nucleophilic coupling partner.[4][5]
The interplay of these factors allows for a high degree of control, enabling either kinetic or thermodynamic selectivity to be achieved.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron reagent.[6] With this compound, this reaction can be directed to either the aryl or benzylic position with high selectivity.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the Aryl C(sp²)-Br Position
This protocol is designed to favor the coupling at the more challenging aryl bromide position, leaving the reactive benzylic bromide intact for subsequent transformations. The key to this selectivity is the use of a bulky phosphine ligand.[2]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 mmol, 0.4 mol%). Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under a positive pressure of argon, add toluene (10 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind the Choices:
-
Pd(OAc)₂/PCy₃·HBF₄: The bulky and electron-rich PCy₃ ligand favors oxidative addition at the less sterically encumbered C(sp²)-Br bond over the C(sp³)-Br bond.[2]
-
Cs₂CO₃: A strong inorganic base is required for the transmetalation step of the Suzuki catalytic cycle.
-
Toluene/Water: This biphasic solvent system is standard for many Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[2]
Protocol 3.2: Selective Suzuki-Miyaura Coupling at the Benzylic C(sp³)-Br Position
To target the more reactive benzylic position, a less sterically demanding and highly active catalyst like tetrakis(triphenylphosphine)palladium(0) is often employed.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox or an argon-flushed Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-8 hours.
-
Monitoring & Work-up: Follow the procedures outlined in Protocol 3.1.
-
Purification: Purify by flash column chromatography.
Causality Behind the Choices:
-
Pd(PPh₃)₄: This catalyst is known to readily undergo oxidative addition with benzylic halides. The less bulky PPh₃ ligands, compared to PCy₃, allow for easier access to the benzylic C-Br bond.
-
K₂CO₃: A milder base is often sufficient for couplings involving reactive benzylic halides.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Target Position | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| 1 | Aryl C(sp²)-Br | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2.0) | Toluene/H₂O | 80 | 80-95% | [2] |
| 2 | Benzylic C(sp³)-Br | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane | 90 | 70-90% | Adapted from[7] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[8] Due to the general reactivity trend (Aryl-Br > Alkyl-Br for Sonogashira), this reaction is most effectively applied to the aryl C(sp²)-Br position of this compound.
Protocol 4.1: Selective Sonogashira Coupling at the Aryl C(sp²)-Br Position
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and proceed with a standard aqueous work-up as described in Protocol 3.1.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind the Choices:
-
PdCl₂(PPh₃)₂/CuI: This is the classic catalyst/co-catalyst system for Sonogashira couplings. The palladium species facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that participates in the transmetalation step.[8]
-
Triethylamine (Et₃N): Serves as both the base and a solvent. It is crucial for deprotonating the terminal alkyne and neutralizing the HBr generated during the reaction.
Sequential Couplings: A Strategy for Advanced Synthesis
The ability to selectively functionalize one C-Br bond while leaving the other intact opens the door to powerful sequential, or "one-pot," synthetic strategies.[9][10] A common and highly valuable application is the synthesis of substituted indenes, which involves an initial intermolecular coupling followed by an intramolecular cyclization.
Workflow 5.1: Synthesis of a Substituted Indene via Sequential Suzuki and Intramolecular Heck Reaction
This workflow first installs an alkenyl group at the aryl position via Suzuki coupling, followed by a palladium-catalyzed intramolecular Heck reaction to form the five-membered ring.
Other Key Cross-Coupling Reactions
Heck Reaction
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[11] Similar to the Sonogashira coupling, this reaction is typically more facile at the C(sp²)-Br position. Conditions can be adapted from standard Heck protocols, often using a palladium source like Pd(OAc)₂ with a phosphine ligand and a base such as triethylamine or potassium carbonate.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[12][13] The Buchwald-Hartwig amination is highly effective for aryl halides. Selective amination at the C(sp²)-Br position of this compound can be achieved using a suitable palladium/ligand system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or SPhos) and a strong base like sodium tert-butoxide (NaOtBu).
Conclusion and Future Outlook
This compound is a highly adaptable building block for modern synthetic chemistry. The ability to control the chemoselectivity of palladium-catalyzed cross-coupling reactions at its two distinct C-Br bonds provides a clear and powerful strategy for the efficient construction of complex organic molecules. By carefully selecting the catalyst system and reaction conditions, researchers can selectively functionalize either the aryl or benzylic position, enabling streamlined and convergent synthetic routes. The protocols and principles outlined in this guide serve as a foundation for innovation in drug discovery, materials science, and fine chemical synthesis. Future work in this area will likely focus on developing even more selective and sustainable catalyst systems, potentially utilizing earth-abundant metals, and expanding the scope of one-pot sequential reactions to access an even greater diversity of chemical structures.
References
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Neufeldt, S. R., & Sanford, M. S. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available at: [Link]
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Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
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Fu, Y., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Available at: [Link]
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Larson, N. G., Sandin, M. S., & Neufeldt, S. R. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
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Powers, D. C., & Ritter, T. (2015). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. National Institutes of Health. Available at: [Link]
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Larson, N. G., Sandin, M. S., & Neufeldt, S. R. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Available at: [Link]
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Larson, N. G., Sandin, M. S., & Neufeldt, S. R. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
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Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Available at: [Link]
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Topczewski, J. J., & Sanford, M. S. (2021). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3)–H or C(sp3)–H/C(sp3)–H Bonds. ACS Catalysis. Available at: [Link]
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Powers, D. C., & Ritter, T. (2014). Chemoselective Activation of sp3 vs sp2 C–H Bonds with Pd(II). Journal of the American Chemical Society. Available at: [Link]
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Sharma, S., & Kumar, V. (2022). Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations: access to C-branched glycosides. Organic & Biomolecular Chemistry. Available at: [Link]
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Huang, Y., & Shen, H. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry. Available at: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
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Ansari, M. I., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available at: [Link]
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McLaughlin, M., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Available at: [Link]
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de Souza, R. O. M. A., et al. (2018). Benzimidazolium-Catalyzed Cross-Coupling of Aromatic Aldehydes and Benzyl Halides in Water: A Green and Efficient Synthesis of 3-Hydroxy-1,2,3-Triarylpropan-1-Ones. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Badcock, M. (2012). One-pot synthesis of heterocycles. RSC Blogs. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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D’Souza, D. M., & Müller, T. J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. Available at: [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
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Worrell, B. T., et al. (2018). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. National Institutes of Health. Available at: [Link]
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Müller, T. J. J. (2021). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Molecules. Available at: [Link]
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Schneider, K. C., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]
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Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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Zhang, W., & Ma, X. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. National Institutes of Health. Available at: [Link]
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Langer, P., et al. (2011). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: [Link]
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Yang, D., et al. (2012). A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Available at: [Link]
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Zhou, S., et al. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal. Available at: [Link]
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Metadiagnosis. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Metadiagnosis. Available at: [Link]
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Kakiuchi, F., et al. (2002). Ortho-selective direct cross-coupling reaction of 2-aryloxazolines and 2-arylimidazolines with aryl and alkenyl halides catalyzed by ruthenium complexes. Journal of Organometallic Chemistry. Available at: [Link]
-
Islam, S. M., et al. (2015). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry. Available at: [Link]
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Islam, S. M., et al. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. ResearchGate. Available at: [Link]
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Guo, C.-C., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
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Brainly. (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene by dragging the. Brainly.com. Available at: [Link]
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Experimental protocol for the synthesis of 1-Bromo-2-(1-bromoethyl)benzene
Application Note & Protocol
Title: A Detailed Protocol for the Selective Synthesis of 1-Bromo-2-(1-bromoethyl)benzene via Radical-Initiated Benzylic Bromination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-bromoethylbenzene. The described methodology employs a selective free-radical bromination at the benzylic position, a crucial transformation in the synthesis of complex organic intermediates. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science, offering a robust and reproducible procedure. We delve into the underlying reaction mechanism, explaining the rationale for reagent selection and reaction conditions, and provide essential safety and handling information to ensure procedural integrity and operator safety.
Introduction and Scientific Rationale
This compound is a valuable bifunctional organic intermediate. The molecule possesses two bromine atoms with distinct chemical reactivities: one attached to the aromatic ring and another at the benzylic position of the ethyl side chain. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions. This differential reactivity makes it a versatile building block for the synthesis of pharmaceuticals and novel materials.
The synthetic strategy detailed herein focuses on the selective bromination of the benzylic C-H bond of 2-bromoethylbenzene. Benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[1] This inherent weakness allows for their selective functionalization under free-radical conditions.
The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source, is the method of choice for this transformation.[2] NBS provides a low, steady concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction. This is critical for favoring the desired radical substitution pathway and suppressing competitive, ionic electrophilic aromatic substitution on the electron-rich benzene ring.[1][3] A radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the radical chain reaction upon thermal decomposition.
Reaction Scheme
Figure 1: Benzylic bromination of 2-bromoethylbenzene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in a non-polar solvent.
Quantitative Data and Materials
Table 1: Reagent and Product Specifications
| Compound Name | IUPAC Name | CAS No. | Molecular Formula | MW ( g/mol ) |
| Starting Material | ||||
| 2-Bromoethylbenzene | 1-Bromo-2-ethylbenzene | 1973-22-4 | C₈H₉Br | 185.06 |
| Reagents | ||||
| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| AIBN | 2,2'-Azobis(2-methylpropionitrile) | 78-67-1 | C₈H₁₂N₄ | 164.21 |
| Cyclohexane | Cyclohexane | 110-82-7 | C₆H₁₂ | 84.16 |
| Product | ||||
| This compound | This compound | 62384-31-0 | C₈H₈Br₂ | 263.96[4] |
Table 2: Experimental Quantities
| Reagent | Amount | Moles (mmol) | Molar Eq. |
| 2-Bromoethylbenzene | 5.00 g | 27.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 5.02 g | 28.2 | 1.05 |
| AIBN | 0.22 g | 1.35 | 0.05 |
| Cyclohexane | 100 mL | - | - |
Expert Rationale: A slight excess (1.05 eq.) of NBS is used to ensure complete conversion of the starting material. Using a large excess should be avoided as it can lead to dibromination or other side reactions. A catalytic amount of AIBN (5 mol%) is sufficient to initiate and sustain the radical chain reaction.
Detailed Experimental Protocol
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) inlet
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Charging Reagents: To the flask, add 2-bromoethylbenzene (5.00 g, 27.0 mmol), N-Bromosuccinimide (5.02 g, 28.2 mmol), and AIBN (0.22 g, 1.35 mmol).
-
Solvent Addition: Add 100 mL of cyclohexane to the flask. The mixture will be a suspension as NBS is not fully soluble.
-
Initiation of Reaction: Begin vigorous stirring and gently flush the system with nitrogen. Heat the mixture to reflux (approx. 81°C for cyclohexane) using the heating mantle. The reaction can also be initiated photochemically using a UV lamp, but thermal initiation with AIBN is often more controlled.
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). A key visual indicator is the consumption of the denser NBS, which sinks, and the formation of the less dense succinimide byproduct, which floats.
-
Reaction Quench and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The white solid succinimide byproduct will precipitate.
-
Filtration: Filter the mixture through a glass funnel to remove the solid succinimide. Wash the solid with a small portion of cold cyclohexane (2 x 15 mL) to recover any trapped product.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% aq. NaHCO₃ solution (to remove trace HBr) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure this compound as a colorless to pale yellow oil.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety and Hazard Management
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles must be worn at all times. All operations should be conducted within a certified chemical fume hood.
-
Compound Hazards:
-
This compound (Product): Harmful if swallowed and causes severe skin burns and eye damage.[4]
-
2-Bromoethylbenzene (Starting Material): Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. It is an oxidizer and moisture-sensitive.
-
AIBN: Flammable solid. Thermally unstable and can decompose exothermically. Keep away from heat.
-
Cyclohexane: Highly flammable liquid and vapor. Skin irritant.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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The Untapped Potential of 1-Bromo-2-(1-bromoethyl)benzene in Medicinal Chemistry: A Guide for Researchers
This document provides a detailed exploration of the potential applications of 1-Bromo-2-(1-bromoethyl)benzene in the field of medicinal chemistry. While direct literature on this specific compound is sparse, this guide extrapolates from the known reactivity of its constituent functional groups and related isomers to present a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, potential as a versatile building block, and protocols for its application in the synthesis of novel chemical entities.
Introduction: A Molecule of Dichotomous Reactivity
This compound is an intriguing aromatic compound featuring two bromine atoms with distinct chemical environments.[1] Its structure, characterized by a bromine atom directly attached to the benzene ring and another on the α-carbon of an ethyl side chain, presents a unique platform for selective chemical modifications. This dichotomous reactivity is the cornerstone of its potential in medicinal chemistry, allowing for sequential and controlled introduction of various pharmacophoric features.
The benzylic bromine is highly susceptible to nucleophilic substitution, while the aromatic bromine is more amenable to metal-catalyzed cross-coupling reactions.[2] This differential reactivity allows this compound to serve as a versatile scaffold for the construction of complex molecular architectures, a crucial aspect in the design of novel therapeutic agents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62384-31-0 | [1] |
Synthetic Pathways and Considerations
The synthesis of this compound can be envisioned through several routes, primarily involving the bromination of 2-ethylbromobenzene. The key to a successful synthesis lies in controlling the regioselectivity of the bromination reaction.
Radical Bromination of the Ethyl Side Chain
The most plausible route involves the selective bromination of the benzylic position of 2-ethylbromobenzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylbromobenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the mixture to reflux under irradiation with a UV lamp for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Scaffold for Diversity
The true potential of this compound lies in its ability to serve as a versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications.
Sequential Functionalization
The differential reactivity of the two bromine atoms allows for a stepwise functionalization strategy. The more reactive benzylic bromine can be displaced first, followed by modification of the aromatic bromine. This enables the introduction of two different functionalities in a controlled manner.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-(1-bromoethyl)benzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-(1-bromoethyl)benzene. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help optimize reaction yield and purity. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the synthesis, which is typically accomplished via a Wohl-Ziegler free-radical bromination of 1-bromo-2-ethylbenzene.
Q1: What is the underlying mechanism for the benzylic bromination of 1-bromo-2-ethylbenzene?
A: The reaction proceeds through a classic free-radical chain mechanism.[1][2] This mechanism can be broken down into three key phases:
-
Initiation: The process begins with the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or the N-Br bond of N-Bromosuccinimide (NBS) under UV irradiation to generate a small number of radicals.[3][4] These radicals initiate the chain by reacting with trace amounts of HBr to produce a low, steady concentration of molecular bromine (Br₂), which is then homolytically cleaved by light or heat to form reactive bromine radicals (Br•).[5][6]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-2-ethylbenzene. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.[7][8] This resonance-stabilized radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[1][3]
-
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[9]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
A: The primary advantage of NBS is its ability to maintain a very low and constant concentration of elemental bromine (Br₂) throughout the reaction.[1][3][8] This is critical for selectivity. A high concentration of Br₂ would favor competing and undesirable side reactions, most notably electrophilic aromatic substitution on the benzene ring. By keeping the Br₂ concentration minimal, the free-radical pathway at the benzylic position is strongly favored.[1][5]
Q3: What is the specific role of the radical initiator or UV light?
A: Both chemical initiators (e.g., AIBN, benzoyl peroxide) and UV light serve to generate the initial population of radicals needed to start the chain reaction.[4][10] They provide the necessary energy to cause homolytic cleavage of weak bonds, primarily the Br-Br bond in the trace amounts of molecular bromine present.[2][11] This step overcomes the activation energy barrier to initiate the entire process. Without an initiator or light, the reaction typically fails to start at moderate temperatures.
Q4: What are the primary impurities I should anticipate, and how can they be minimized?
A: The two most common impurities are the starting material (unreacted 1-bromo-2-ethylbenzene) and the over-brominated product, 1-bromo-2-(1,1-dibromoethyl)benzene.[12] The dibrominated impurity arises because the monobrominated product still possesses a benzylic hydrogen, which can undergo a second radical bromination. To minimize this, it is crucial to use a precise stoichiometry of NBS (no more than 1.0-1.1 equivalents) and consider the slow, portion-wise addition of NBS to the reaction.[12] Aromatic bromination is another potential side reaction, but it is largely suppressed by using a non-polar solvent and avoiding Lewis acid contaminants.[13][14]
Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Problem 1: Low or No Conversion of Starting Material
-
Q: My reaction has been running for several hours, but TLC/GC analysis shows mostly unreacted starting material. What are the likely causes?
-
A: Insufficient Initiation: The most common culprit is a failure in the initiation step.
-
Check Your Initiator: Chemical initiators like AIBN and benzoyl peroxide have finite shelf lives and can decompose. Use a fresh bottle or a recently purchased lot.
-
Verify Your Light Source: If using photochemical initiation, ensure your lamp is functional and positioned close to the reaction flask. The wavelength and intensity of the light are critical; a standard 100-250W tungsten or mercury lamp is typically effective.[13]
-
Presence of Inhibitors: Molecular oxygen is a potent radical inhibitor. Ensure your system is properly purged and maintained under an inert atmosphere (Nitrogen or Argon). Phenolic impurities in the starting material or solvent can also quench the radical chain.
-
-
Problem 2: Significant Formation of Dibrominated Byproduct
-
Q: My primary isolated product is 1-bromo-2-(1,1-dibromoethyl)benzene. How can I improve the selectivity for the desired monobrominated product?
-
A: This is a classic selectivity challenge caused by over-zealous bromination.[12]
-
Control Stoichiometry: Carefully weigh your NBS and use no more than 1.05 equivalents relative to the starting material. An excess of the brominating agent will inevitably lead to the dibromo product.
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it in small portions over the course of the reaction or use a solid addition funnel. This strategy, as demonstrated in detailed kinetic studies, maintains a low concentration of the brominating species and minimizes the opportunity for the product to react further.[12]
-
Monitor Closely: Follow the reaction's progress diligently via TLC or GC. Stop the reaction as soon as the starting material has been consumed to prevent the subsequent bromination of the desired product.
-
-
Problem 3: Reaction Mixture Turns Dark and Yield is Poor
-
Q: My reaction mixture quickly turned dark brown/black, and the final yield was very low. What happened?
-
A: This often indicates decomposition and runaway side reactions.
-
Temperature Control: While the reaction is often run at the reflux temperature of the solvent (e.g., CCl₄ or cyclohexane), an excessively high temperature can accelerate decomposition pathways. Ensure your heating mantle is set appropriately and that the reflux is controlled, not violent.
-
NBS Quality: The quality of NBS can vary between suppliers and even between lots.[12] Impure, yellowish NBS may contain excess bromine or HBr, which can lead to more aggressive and less selective reactions.[4] For sensitive substrates, recrystallizing the NBS from water may be beneficial.[4]
-
Solvent Purity: Ensure your solvent is anhydrous and free of contaminants that could interfere with the radical process.
-
-
Data Presentation & Key Parameters
The following table summarizes the critical quantitative parameters for optimizing the synthesis.
| Parameter | Recommended Value | Rationale & Justification |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | Minimizes the formation of the dibrominated byproduct. Using a slight excess ensures full conversion of the starting material.[12] |
| Initiator Loading | 0.01 - 0.05 equivalents | A catalytic amount is sufficient to initiate the chain reaction. Higher amounts do not significantly increase yield and can complicate purification. |
| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | A non-polar, aprotic solvent is required to favor the radical pathway and suppress competing ionic side reactions.[1][4] |
| Temperature | Reflux (~77-81 °C) | Provides the thermal energy needed to sustain the radical chain reaction, working in concert with the initiator. |
| Reaction Time | 2 - 6 hours | Highly dependent on scale and initiation efficiency. Must be determined by careful monitoring (TLC/GC). |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Disclaimer: This procedure involves hazardous materials. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-ethylbenzene (10.0 g, 54.0 mmol).
-
Reagent Addition: Add anhydrous carbon tetrachloride (100 mL). To this solution, add N-Bromosuccinimide (NBS) (10.1 g, 56.7 mmol, 1.05 eq.) and azobisisobutyronitrile (AIBN) (0.44 g, 2.7 mmol, 0.05 eq.).
-
Reaction: Place a 150W flood lamp approximately 5-10 cm from the flask. While stirring vigorously, heat the mixture to a gentle reflux (approx. 77 °C).
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (eluent: 95:5 hexanes:ethyl acetate). The starting material is less polar than the product. The reaction is typically complete when the starting material spot is no longer visible (usually 2-4 hours).
-
Cooling: Once the reaction is complete, turn off the heat and lamp and allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Filtration: The solid succinimide byproduct will precipitate upon cooling. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of fresh carbon tetrachloride.
-
Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by deionized water (1 x 50 mL), and finally with saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate to afford the pure product.
Visualizations
Diagram 1: Free-Radical Bromination Mechanism
Caption: Step-by-step workflow for synthesis and purification.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. Available at: [Link]
-
Understanding the Mechanisms: How NBS Achieves Selective Bromination - SINOPEG. Available at: [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. Available at: [Link]
-
Benzylic Bromination - Chemistry Steps. Available at: [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds - YouTube. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Available at: [Link]
-
Initial optimized reaction conditions for benzylic bromination of - ResearchGate. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. Available at: [Link]
-
Synthesis of 1-bromo-2-(2-bromoethyl)benzene - PrepChem.com. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]
-
The Mechanism of Benzylic Bromination with N-Bromosuccinimide - ACS Publications. Available at: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
Mechanism of Free Radical Bromination - BYJU'S. Available at: [Link]
-
Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons . Available at: [Link]
-
Radical Bromination of Ethylbenzene in Organic Chemistry - YouTube. Available at: [Link]
-
Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps. Available at: [Link]
-
18.4: Radical reactions in practice - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
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- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 14. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Synthesis of 1-Bromo-2-(1-bromoethyl)benzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2-(1-bromoethyl)benzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and mitigate the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and selective method is the free-radical bromination of 2-bromoethylbenzene at the benzylic position. This reaction is typically performed using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] The key to this reaction's success is the selective activation of the benzylic C-H bond, which is weaker than other sp³ hybridized C-H bonds in the molecule because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[3][4]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
Using molecular bromine (Br₂) directly can lead to a variety of side reactions, most notably electrophilic aromatic substitution on the benzene ring.[2] N-Bromosuccinimide is the reagent of choice because it provides a low, constant concentration of Br₂ throughout the reaction. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the radical chain reaction.[3][5] This low concentration of Br₂ is sufficient to propagate the radical chain reaction for benzylic bromination but is too low to promote significant electrophilic aromatic bromination, thus ensuring higher selectivity for the desired product.[6]
Q3: What is the role of the radical initiator or UV light?
The synthesis proceeds via a free-radical chain mechanism. This process requires an initial input of energy to generate the first bromine radicals, which is the initiation step.[7] UV light provides the photochemical energy to cause homolytic cleavage of the Br-Br bond (from the Br₂ generated in situ) or the N-Br bond in NBS itself.[6][8] Chemical initiators like AIBN or benzoyl peroxide decompose upon heating to produce radicals, which then start the chain reaction by abstracting a hydrogen atom or reacting with HBr to generate the bromine radical.
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Problem 1: My primary product is brominated on the aromatic ring, not the ethyl side-chain.
Q: Analysis of my crude product shows significant amounts of dibromobenzene isomers instead of the target this compound. What happened?
A: This outcome indicates that an electrophilic aromatic substitution reaction has occurred, competing with or dominating the desired free-radical pathway.
-
Causality: Electrophilic bromination is favored under ionic conditions, whereas benzylic bromination is favored under radical conditions. The presence of Lewis acids (e.g., FeBr₃, which can be formed from iron impurities reacting with bromine) or polar, protic solvents can catalyze the electrophilic attack on the electron-rich benzene ring. Using Br₂ directly at high concentrations also promotes this side reaction.[2] Certain solvents, like acetonitrile, have been shown to favor nuclear (ring) bromination over side-chain bromination when using NBS.[9]
-
Solution:
-
Use N-Bromosuccinimide (NBS): Ensure you are using NBS as the bromine source to maintain a low Br₂ concentration.[5]
-
Solvent Choice: Use a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄), cyclohexane, or benzene.[10]
-
Exclude Contaminants: Use clean, dry glassware to avoid acid or metal impurities that can catalyze the ionic pathway.
-
Initiation: Ensure proper initiation of the radical reaction with a suitable radical initiator (e.g., AIBN) or a UV lamp.
-
Problem 2: I'm observing a significant amount of an elimination product, 1-bromo-2-vinylbenzene.
Q: My NMR and GC-MS data show a vinyl-group signature, suggesting the formation of 1-bromo-2-vinylbenzene. How can I prevent this?
A: The formation of 1-bromo-2-vinylbenzene occurs via an elimination reaction (E1 or E2) where HBr is eliminated from the desired product or an intermediate.[11]
-
Causality: This side reaction is highly dependent on temperature and the presence of a base. The succinimide byproduct from NBS can act as a weak base, but stronger basic impurities or excessive heat can significantly promote elimination. The benzylic bromine is a good leaving group, and the resulting conjugated system of the vinylbenzene product is relatively stable, providing a thermodynamic driving force.[11][12]
-
Solution:
-
Temperature Control: Run the reaction at the lowest effective temperature. For thermally initiated reactions, use an initiator with a lower decomposition temperature. For photo-initiated reactions, ensure the reaction vessel is adequately cooled.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to reaction conditions.
-
Aqueous Workup: Promptly wash the reaction mixture with water and a mild, non-basic solution (like a dilute sodium bisulfite wash to remove excess bromine) to remove HBr and other acidic or basic byproducts.
-
Problem 3: My product mixture contains di- and poly-brominated side-chain products.
Q: I've successfully brominated the side-chain, but I'm getting 1-Bromo-2-(1,1-dibromoethyl)benzene and other poly-brominated species. How do I improve selectivity?
A: This is a classic case of over-bromination, where the desired product reacts further with the brominating agent.
-
Causality: The remaining benzylic hydrogen in the mono-brominated product is still susceptible to radical abstraction and subsequent bromination. This is especially problematic if the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long.
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of NBS. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Running the reaction with a slight deficit of NBS and accepting a lower conversion can sometimes be a strategy to maximize selectivity for the mono-brominated product.
-
Slow Addition: If possible, add the NBS portion-wise or as a solution via an addition funnel over the course of the reaction to maintain a low concentration.
-
Monitor the Reaction: As mentioned previously, careful monitoring is crucial. Stop the reaction before significant amounts of the di-brominated product begin to form.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic route and the competing side reactions.
Caption: Competing pathways in the synthesis of this compound.
Experimental Protocols
Recommended Synthesis Protocol
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromoethylbenzene | 185.06 | 50.0 | 9.25 g | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 52.5 (1.05 eq) | 9.34 g | Recrystallize if discolored (yellow/brown).[1] |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.0 (0.02 eq) | 164 mg | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 250 mL | Anhydrous, non-polar solvent |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-bromoethylbenzene (50.0 mmol), N-Bromosuccinimide (52.5 mmol), AIBN (1.0 mmol), and anhydrous carbon tetrachloride (250 mL).
-
Reaction: Begin stirring and gently heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can also be initiated by irradiating the flask with a UV lamp (254 nm) at a slightly lower temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. A key indicator is the solid NBS (denser than CCl₄) being consumed and replaced by succinimide (less dense, floats).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium bisulfite (2 x 50 mL) to remove any remaining bromine, followed by deionized water (2 x 50 mL), and finally a saturated brine solution (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.
-
Troubleshooting Workflow
If your synthesis results in a low yield or a complex mixture, follow this systematic approach.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- Vertex AI Search. (n.d.). Propose a mechanism for the bromination of ethylbenzene shown below.
- YouTube. (2018). Radical Bromination of Ethylbenzene in Organic Chemistry.
- Brainly.com. (2023). When ethylbenzene reacts with bromine in a free radical halogenation, a small amount of a product that...
- Brainly.com. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents?
- Pearson. (n.d.). For each compound, predict the major product of free-radical bromination.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved January 17, 2026, from [Link]
- Filo. (2025). What is the product of the reaction between ethylbenzene and bromine (Br2) under heat or UV light?
- YouTube. (2021). Benzylic Bromination.
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. Retrieved January 17, 2026, from [Link]
- Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
- Pearson. (2024). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a...
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 17, 2026, from [Link]
-
Medium. (2024). Starting with benzene, design a synthesis of m-bromoethylbenzene. Retrieved January 17, 2026, from [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). (1-Bromoethyl)benzene. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Benzene, (1-bromoethyl)-. Retrieved January 17, 2026, from [Link]
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene? Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023). Elimination reaction with rearrangement (E1 mechanism) | 1-Bromo-2,2-dimethylcyclopentane. Retrieved January 17, 2026, from [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 11. brainly.com [brainly.com]
- 12. bloomtechz.com [bloomtechz.com]
Technical Support Center: Purification of 1-Bromo-2-(1-bromoethyl)benzene
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1-Bromo-2-(1-bromoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this versatile, yet challenging, chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Challenge: The Nature of this compound
This compound (CAS No. 62384-31-0) is a dibrominated aromatic compound featuring two bromine atoms with distinct chemical reactivities.[1] The benzylic bromine is highly susceptible to nucleophilic substitution and elimination, while the aromatic bromine is a handle for metal-catalyzed cross-coupling reactions. This dual reactivity is valuable in synthesis but also presents a significant challenge during purification, as the molecule can be sensitive to heat, light, and residual acidic or basic conditions.
The primary synthetic route to this compound is typically the free-radical bromination of 1-bromo-2-ethylbenzene. This process, while effective, often results in a complex mixture of impurities that must be meticulously removed to ensure the reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. Assuming a standard radical bromination of 1-bromo-2-ethylbenzene using a source like N-Bromosuccinimide (NBS), you should anticipate:
-
Unreacted Starting Material: 1-bromo-2-ethylbenzene.
-
Over-brominated Byproducts: Such as 1-bromo-2-(1,1-dibromoethyl)benzene.
-
Positional Isomers: If the starting material contained other isomers (e.g., 1-bromo-3-ethylbenzene or 1-bromo-4-ethylbenzene), you will carry these through as the corresponding bromoethyl isomers.[2]
-
Elimination Product: 1-bromo-2-vinylbenzene, formed by the loss of HBr. This is often exacerbated by heat or trace bases.
-
Reagent Residues: Succinimide (from NBS) and traces of the radical initiator.
Q2: How should I store the purified product to prevent degradation?
A2: Due to its sensitivity, this compound should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (0-10°C).[3] This minimizes exposure to light, air, and heat, which can promote decomposition and elimination reactions.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4] It is also a suspected lachrymator. Always handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Purification Workflow: A Strategic Approach
A multi-step approach is essential for achieving high purity. The workflow below outlines the logical sequence of operations, from initial workup to final polishing.
Sources
Technical Support Center: Grignard Reactions with 1-Bromo-2-(1-bromoethyl)benzene
Welcome to the technical support guide for troubleshooting Grignard reactions involving 1-Bromo-2-(1-bromoethyl)benzene. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique structure of this starting material, possessing both an aryl and a more reactive benzylic bromide, presents distinct challenges that require careful consideration and precise execution. This guide provides in-depth, causality-driven answers to common problems and frequently asked questions.
Section 1: Troubleshooting Common Failures
This section addresses the most frequent issues encountered during the Grignard reaction with this compound. Each question is followed by a detailed explanation of the underlying chemistry and a set of actionable solutions.
Q1: My Grignard reaction is not initiating. What are the likely causes and how can I fix it?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis. The reaction's inception depends on the direct interaction between the organic halide and a clean, metallic magnesium surface.[1][2] The primary culprit is almost always the passivation of the magnesium surface by a layer of magnesium oxide (MgO), which prevents the necessary single electron transfer (SET) to the halide.[3][4]
Core Causalities & Solutions:
-
Magnesium Oxide (MgO) Layer: Magnesium turnings readily form a dull, insulating MgO layer upon exposure to air. This layer must be physically or chemically removed.[2]
-
Trace Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[3][5] This not only consumes the product but can also coat the magnesium surface with magnesium hydroxide, further inhibiting the reaction.[6]
-
Purity of Starting Material: The this compound should be free of acidic impurities or residual water.[6]
Step-by-Step Solutions:
-
Rigorous Drying of Apparatus: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool under this atmosphere.[1][7]
-
Solvent Purity: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF). THF is generally a better solvent due to its higher coordinating ability, which helps stabilize the Grignard reagent.[5][8]
-
Magnesium Activation: This is the most critical step. Several methods can be employed, as detailed in the table below.
| Activation Method | Description | Advantages | Considerations |
| Iodine Crystal | Add a single, small crystal of I₂ to the flask with the magnesium turnings.[2][7] The iodine etches the MgO layer, exposing fresh metal. | Simple and effective. The disappearance of the purple/brown iodine color is a visual indicator of activation.[2] | Excess iodine can lead to side reactions.[8] |
| 1,2-Dibromoethane (DBE) | Add a small amount (a few drops) of DBE to the magnesium suspension.[1][4] It reacts to form ethylene gas and MgBr₂, cleaning the surface. | The evolution of ethylene gas provides a clear visual cue that the magnesium is reactive.[4] | Consumes a small amount of magnesium. |
| Mechanical Agitation | Vigorously stir the magnesium turnings to physically grind them against each other, or use an ultrasonic bath to break the oxide layer via cavitation.[4][9] | Avoids chemical activators. Can be very effective. | Requires vigorous stirring or specialized equipment. |
| Pre-formed Grignard | Add a small aliquot of a previously prepared, active Grignard reagent (e.g., EtMgBr) to initiate the reaction.[4] | Highly effective for stubborn reactions. | Requires having another Grignard reagent on hand. |
Q2: My reaction initiated, but now it's turning dark brown/black and my yield of the desired product is very low. What is happening?
Answer:
This is a classic sign of a major side reaction: Wurtz-type homocoupling .[3] Your starting material, this compound, has two C-Br bonds of differing reactivity. The benzylic bromide is significantly more reactive than the aryl bromide.[10]
The Grignard reagent, once formed (likely at the benzylic position), is a powerful nucleophile. It can then attack the electrophilic benzylic carbon of another molecule of your starting material in an SN2-like fashion, leading to a dimeric byproduct.[8][11] High local concentrations of the starting halide and elevated temperatures dramatically favor this side reaction.[12][13]
A diagram illustrating the competition between Grignard formation and Wurtz coupling.
Actionable Solutions to Minimize Coupling:
-
Slow Addition: The most effective strategy is to add the solution of this compound very slowly from a dropping funnel to the magnesium suspension.[3][14] This keeps the instantaneous concentration of the halide low, minimizing the chance of a Grignard molecule finding a halide molecule to couple with.
-
Temperature Control: The coupling reaction has a higher activation energy than Grignard formation. Running the reaction at lower temperatures (e.g., 0 °C or even cooler) can significantly suppress the rate of coupling.[15][16] Once the reaction is initiated, immediately cool the flask.
-
High Dilution: Performing the reaction in a larger volume of solvent can also help reduce the concentration of reactants.
-
Use of Highly Reactive Magnesium: Specially activated magnesium, such as Rieke® Magnesium, is much more reactive and allows for Grignard formation at very low temperatures (e.g., -78 °C), where coupling is almost completely suppressed.[15][17][18] This is an excellent, albeit more expensive, option for sensitive substrates.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and preventative questions.
Q3: Which bromine is more likely to react first, the aryl or the benzylic?
Answer:
The benzylic bromide is overwhelmingly more reactive and will form the Grignard reagent much more readily than the aryl bromide.[19] The C-Br bond at the benzylic position is weaker, and the resulting benzylic radical intermediate formed during the single electron transfer (SET) mechanism is resonance-stabilized by the adjacent benzene ring.[19][20] Aryl halides are notoriously less reactive in Grignard formation because the C(sp²)-Br bond is stronger and breaking it disrupts the aromatic system.[21][22] Selective formation at the aryl position using standard magnesium turnings is not feasible with this substrate.
Q4: How can I confirm that my Grignard reagent has formed and determine its concentration before proceeding?
Answer:
Visual confirmation (disappearance of magnesium, gentle reflux) is a good sign, but it is not quantitative. To ensure stoichiometric control in your subsequent reaction, you must determine the molarity of your Grignard solution. Titration is the standard method.[23]
Recommended Protocol: Titration with (-)-Menthol and 1,10-Phenanthroline
This is a reliable and convenient method as (-)-menthol is a non-hygroscopic solid.[23][24] The Grignard reagent forms a colored complex with the 1,10-phenanthroline indicator. The endpoint is the sharp disappearance of this color as the last of the Grignard is quenched by the alcohol titrant.[23][25]
Experimental Protocol:
-
Preparation: Prepare a standardized solution of ~1.0 M (-)-menthol in anhydrous toluene or THF.
-
Setup: Under an inert atmosphere, add a few milligrams (~5 mg) of 1,10-phenanthroline to a dry flask.[23]
-
Aliquot: Add a precisely measured volume (e.g., 1.00 mL) of your Grignard solution to the flask. The solution should turn a distinct color (often reddish-purple).[24]
-
Titration: Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe with vigorous stirring.[23]
-
Endpoint: The endpoint is reached when the color permanently disappears.
-
Calculation: Use the volume of titrant added to calculate the molarity of your Grignard reagent (M₁V₁ = M₂V₂).
A logical diagram for diagnosing and solving initiation problems.
References
- BenchChem Technical Support. (2025).
- Alfa Chemistry. (n.d.). Grignard Reaction. Alfa Chemistry.
- University of California, Davis. (n.d.). 25. The Grignard Reaction. Chem 25 Handout.
- Chemistry Stack Exchange. (2021).
- Scribd. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?.
- Rieke Metals. (n.d.). Highly Reactive Metals and Organometallic Reagents.
- Chem-St
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling....
- Reddit. (2022). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry.
- JoVE (Journal of Visualized Experiments). (2017).
- Harvard University. (n.d.). Grignard Reaction. Chemistry Department Handout.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents....
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. BenchChem.
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Magnesium Highly Reactive Rieke® Metal. Product Page.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides.
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- Sciencemadness.org. (2016). Grignard successes and failures.
- Wikipedia. (n.d.). Wurtz reaction.
- Quora. (2017). What is the difference between benzylic halide and aryl halide?.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Reddit. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. r/Chempros.
- ECHEMI. (n.d.).
- The Hive Chemistry Discourse. (2004). Grignard trouble.
- Web Pages. (n.d.). 6. Grignard Reaction.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism.
- YouTube. (2022). Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides.
- ResearchGate. (n.d.).
- YouTube. (2021).
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- University of Calgary. (n.d.).
- Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.
- Khan Academy. (2024). Grignard Reagents | Haloalkanes and Haloarenes.
- YouTube. (2019). Grignard reagent preparation from di-halides: Expected Vs Un-expected product and Why???.
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Preventing byproduct formation in 1-Bromo-2-(1-bromoethyl)benzene reactions
Welcome to the technical support center for 1-Bromo-2-(1-bromoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am seeing a significant amount of an alkene byproduct, 1-bromo-2-vinylbenzene, in my nucleophilic substitution reaction. What is causing this and how can I prevent it?
Answer:
The formation of 1-bromo-2-vinylbenzene is a classic example of a competing E2 (bimolecular elimination) reaction.[1] Your starting material, this compound, is a secondary benzylic halide. This structure is highly susceptible to elimination, especially in the presence of a base, to form a conjugated styrene system.[2]
The competition between the desired SN2 substitution and the undesired E2 elimination is governed by several key factors.[3][4]
-
Nature of the Nucleophile/Base: This is the most critical factor. Strongly basic nucleophiles will preferentially act as a base, abstracting a proton from the carbon adjacent to the benzylic carbon (the β-hydrogen) and initiating elimination.[5] Sterically hindered (bulky) bases, such as potassium tert-butoxide, are particularly effective at promoting E2 elimination because they have difficulty accessing the sterically shielded electrophilic carbon required for substitution.[3][6]
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Reaction Temperature: Higher temperatures favor elimination reactions over substitution.[7] Elimination reactions result in an increase in the number of molecules in the system, which leads to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[7][8]
-
Solvent: The choice of solvent can influence the reaction pathway, although its effect is often secondary to the nature of the base.[9]
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive.[4] However, a strongly basic nucleophile will still favor E2 even in a polar aprotic solvent.[4]
-
Polar protic solvents (e.g., ethanol, water) can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, creating a "solvent cage" and effectively making it bulkier.[10][11] This can sometimes inadvertently increase the proportion of the E2 product. These solvents can also promote competing SN1/E1 pathways.[12]
-
To favor your desired SN2 substitution product, you must create conditions that kinetically favor nucleophilic attack over proton abstraction.
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Causality |
| Nucleophile/Base | Use a good nucleophile that is a weak base . Examples: Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), Halides (I⁻, Br⁻).[4] | Use a strong, sterically hindered base . Examples: Potassium tert-butoxide (t-BuOK), LDA, DBU.[6][13] | Weakly basic nucleophiles have a lower propensity to abstract a proton, making the SN2 pathway the dominant route. Strong, bulky bases are poor nucleophiles due to sterics but are excellent at removing the less-hindered β-hydrogen. |
| Temperature | Maintain low to moderate temperatures . (e.g., 0 °C to room temperature). | Apply heat .[7] | Lowering the temperature minimizes the entropic advantage of the elimination pathway, allowing the typically lower activation energy of the SN2 reaction to dominate.[7] |
| Solvent | Use a polar aprotic solvent like DMSO, DMF, or acetonitrile.[4] | A variety of solvents can be used, but the choice of base is more critical. | Polar aprotic solvents enhance the nucleophilicity of the attacking species, increasing the rate of the SN2 reaction.[4] |
dot
Caption: Troubleshooting workflow for minimizing elimination byproduct.
FAQ 2: I am trying to perform a Grignard reaction, but my yields are low and I'm isolating 1-bromo-2-ethylbenzene and a high-molecular-weight dimer. What is happening?
Answer:
You are likely encountering two common side reactions in Grignard reagent formation: reaction with a proton source and Wurtz-type coupling.
-
Formation of 1-bromo-2-ethylbenzene: Grignard reagents are extremely strong bases. The formation of 1-bromo-2-ethylbenzene is a clear indication that your Grignard reagent is being quenched by an acidic proton, most commonly from trace amounts of water in your glassware or solvent.[14][15]
-
Formation of a Dimer (Wurtz Coupling): The high-molecular-weight byproduct is likely 1,2-bis(2-bromophenyl)-1,2-dimethylethane, formed via a Wurtz-type coupling reaction.[16][17] In this side reaction, the newly formed Grignard reagent acts as a nucleophile and attacks the benzylic bromide of an unreacted starting material molecule. This is particularly problematic under conditions of high local concentration of the alkyl halide or at elevated temperatures.[18]
dot
Caption: Prevention strategy for common Grignard reaction byproducts.
Step-by-Step Methodology for Minimizing Grignard Side Reactions:
-
Rigorous Anhydrous Technique:
-
Oven-dry all glassware (including stir bars and dropping funnels) at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Use a freshly opened bottle of anhydrous ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Ensure the magnesium turnings are dry and of high quality.
-
-
Controlled Addition and Temperature Management:
-
Set up the reaction under a positive pressure of inert gas.
-
Add a small portion of your this compound solution in anhydrous solvent to the magnesium turnings.
-
Initiate the reaction gently (a crystal of iodine or gentle warming may be required).
-
Once initiated, begin a slow, dropwise addition of the remaining halide solution via a pressure-equalizing dropping funnel. This prevents the buildup of a high local concentration of the starting material.[18]
-
Maintain a gentle reflux or use a cooling bath to manage the exotherm and keep the reaction temperature stable. Avoid excessive heating, which accelerates Wurtz coupling.[18]
-
FAQ 3: Can I use this compound in Friedel-Crafts alkylation reactions? I am getting a complex mixture of products.
Answer:
Using a secondary benzylic halide like this compound for Friedel-Crafts alkylation is highly problematic and generally not recommended. The issues you are observing stem from the fundamental mechanism of the reaction.
-
Carbocation Rearrangement: The Friedel-Crafts alkylation proceeds via a carbocation intermediate.[19][20] In the presence of a Lewis acid (e.g., AlCl₃), the benzylic bromide will readily form a secondary benzylic carbocation. While benzylic carbocations are relatively stable, they can still undergo rearrangement (e.g., hydride or alkyl shifts) if a more stable carbocation can be formed, leading to a mixture of constitutional isomers.
-
Polyalkylation: The product of the initial alkylation is an activated aromatic ring (alkyl groups are activating). This makes the product more nucleophilic than the starting arene, leading to subsequent alkylation reactions and the formation of polyalkylated byproducts.[19][21]
-
Intramolecular Reactions: The structure of your substrate contains both an electrophilic center (the benzylic bromide) and a nucleophilic arene (the other benzene ring in a bimolecular reaction). Under Friedel-Crafts conditions, this can lead to complex intermolecular and potentially intramolecular cyclization side reactions, resulting in a polymeric or tarry mixture.
A far more reliable method to form a new carbon-carbon bond on an aromatic ring is through Friedel-Crafts Acylation . This reaction uses an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. Furthermore, the product is a ketone, which contains a deactivating acyl group, preventing polyacylation.[21] The ketone can then be reduced to the desired alkyl group if needed (e.g., via a Clemmensen or Wolff-Kishner reduction).
Byproduct Identification Guide
Identifying byproducts is crucial for troubleshooting. Below are the key compounds and their expected analytical signatures.
| Compound | Structure | Key ¹H NMR Signals (approx. δ, CDCl₃) | Key Mass Spec (m/z) Fragments |
| This compound (Starting Material) | Quartet ~5.2-5.4 ppm (CH-Br), Doublet ~2.0-2.2 ppm (CH₃), Multiplet ~7.1-7.6 ppm (Ar-H) | M⁺ peaks at ~262, 264, 266 (isotopic pattern for Br₂). Loss of Br (~183, 185), benzylic fragment (~104). | |
| 1-Bromo-2-vinylbenzene (Elimination Byproduct) | Doublet of doublets ~5.3-5.8 ppm (vinyl protons), Multiplet ~6.7-7.0 ppm (vinyl proton), Multiplet ~7.1-7.6 ppm (Ar-H) | M⁺ peaks at ~182, 184 (isotopic pattern for Br). Loss of Br (~103).[22] | |
| 1-Bromo-2-ethylbenzene (Grignard Quench Byproduct) | Quartet ~2.7 ppm (CH₂), Triplet ~1.2 ppm (CH₃), Multiplet ~7.0-7.5 ppm (Ar-H) | M⁺ peaks at ~184, 186 (isotopic pattern for Br). Loss of CH₃ (~169, 171).[23] |
Note: Actual chemical shifts can vary based on solvent and concentration.
References
-
Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved January 17, 2026, from [Link]
-
JoVE. (2023, April 30). Predicting Products: Substitution vs. Elimination. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved January 17, 2026, from [Link]
-
Hamlin, T. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved January 17, 2026, from [Link]
-
Pearson. (2024, January 13). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a .... Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Brainly. (2023, August 4). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? A. SN1. Retrieved January 17, 2026, from [Link]
-
Brainly. (2019, December 24). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene by dragging the. Retrieved January 17, 2026, from [Link]
-
Homework.Study.com. (n.d.). 1. Benzene is often a side product when phenyl magnesium bromide is used as the Grignard reagent.... Retrieved January 17, 2026, from [Link]
-
Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved January 17, 2026, from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2022, December 9). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved January 17, 2026, from [Link]
-
Brainly. (2023, April 8). In addition to biphenyl, another common side product from Grignard reactions that use phenylmagnesium. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved January 17, 2026, from [Link]
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- 4. bloomtechz.com [bloomtechz.com]
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- 8. 1-Bromo-2-[2-(2-bromophenyl)vinyl]benzene | C14H10Br2 | CID 1811898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR spectrum [chemicalbook.com]
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Improving the stability of 1-Bromo-2-(1-bromoethyl)benzene in solution
Welcome to the technical support center for 1-Bromo-2-(1-bromoethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sensitive, reagent in their work. My aim is to provide you with in-depth, field-proven insights to help you maintain the stability of this compound in solution, ensuring the integrity and success of your experiments. The information presented here is grounded in established chemical principles and supported by authoritative literature.
Introduction: The Challenge of Stability
This compound is a valuable synthetic intermediate due to its dual reactivity: a reactive benzylic bromide and a more stable aryl bromide. However, the very feature that makes the benzylic bromide useful—its reactivity—also renders it susceptible to degradation. The benzylic position is prone to both nucleophilic substitution and elimination, as well as free-radical processes. Understanding and mitigating these degradation pathways is critical for reproducible and successful outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown and has a sharp, acidic smell. What is happening?
A1: This is a classic sign of degradation. The discoloration and acidic odor strongly suggest the formation of decomposition products, primarily through the elimination of hydrogen bromide (HBr).
-
Causality: The benzylic bromide is highly susceptible to degradation, which can be initiated by trace amounts of moisture, light, or elevated temperatures. The released HBr is acidic and can catalyze further decomposition, creating an auto-catalytic cycle. The colored byproducts are often polymeric or conjugated materials resulting from subsequent reactions of the unstable intermediates. Thermal decomposition can also lead to the release of carbon monoxide (CO) and carbon dioxide (CO2).[1][2]
-
Immediate Action: If the discoloration is significant, the purity of the reagent is compromised, and it may not be suitable for sensitive downstream applications. It is recommended to re-purify the compound if possible (e.g., by column chromatography over silica gel with a non-polar eluent) or use a fresh, unopened bottle.
Q2: What are the primary degradation pathways for this compound in solution?
A2: There are three main degradation pathways you should be aware of:
-
Solvolysis/Hydrolysis: This is a nucleophilic substitution reaction where the solvent (e.g., water, alcohol) acts as the nucleophile. Given that this compound is a secondary benzylic halide, this can proceed through an SN1 or SN2 mechanism.[3][4] Polar protic solvents, in particular, can facilitate the SN1 pathway by stabilizing the resonance-stabilized benzylic carbocation intermediate.[5][6][7][8] The product of hydrolysis is the corresponding 1-(2-bromophenyl)ethanol.
-
Elimination: In the presence of bases (even weak ones) or upon heating, an E2 elimination reaction can occur, leading to the formation of 1-bromo-2-vinylbenzene and HBr.[5] This is often a significant pathway, as the HBr produced can catalyze further degradation.
-
Free-Radical Decomposition: Exposure to light (especially UV) or heat can cause homolytic cleavage of the C-Br bond.[9] This generates a highly stable, resonance-delocalized benzylic radical.[9][10][11] This radical can then participate in a variety of non-selective side reactions, including dimerization and polymerization, leading to complex impurity profiles.
The interplay of these pathways is visualized in the diagram below.
Caption: Key degradation pathways of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in nucleophilic substitution reactions. | 1. Degraded starting material. 2. Competing elimination reaction. 3. Hydrolysis of the product or starting material by trace water. | 1. Use a fresh bottle or purify the reagent. Confirm purity by GC or ¹H NMR before use. 2. Use a non-basic or sterically hindered non-nucleophilic base if a base is required. Run the reaction at the lowest effective temperature. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of a white precipitate in the reaction mixture. | The precipitate is likely the hydrobromide salt of a basic amine used in the reaction, formed by reacting with HBr from elimination. | This confirms that a degradation pathway is active. While the salt formation can drive the reaction, it also indicates loss of your starting material. Consider using an acid scavenger (see Q4). |
| Inconsistent reaction times or results. | The reagent is degrading during storage, leading to variable purity. | Implement strict storage protocols: store at 2-8°C, under an inert atmosphere, and protected from light. Consider aliquoting the reagent to avoid repeated exposure of the main stock to the atmosphere. |
| Solution turns purple/pink upon addition of a Lewis acid (e.g., AlCl₃). | Formation of a colored charge-transfer complex, which can be exacerbated by impurities. | While some color is expected, intense coloration may indicate impurities. Ensure the reagent is pure and the reaction is conducted under strictly anhydrous conditions. |
Stabilization Protocols & Best Practices
Q3: What is the best way to store this compound, both neat and in solution?
A3: Proper storage is the most critical factor in maintaining the stability of this compound.
Table: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light | Container | Duration |
| Neat Liquid | 2-8°C | Inert (Argon or Nitrogen) | Amber glass vial/bottle | Tightly sealed with a PTFE-lined cap | Short to medium-term |
| In Solution | ≤ 0°C (if solvent allows) | Inert (Argon or Nitrogen) | Amber glass vial/bottle, or flask wrapped in foil | Tightly sealed with a PTFE-lined cap | Short-term (use as soon as possible) |
Q4: I need to store a solution of this compound for a few days. How can I improve its stability?
A4: For short-term storage in solution, the addition of a stabilizer is highly recommended. The choice of stabilizer depends on the intended downstream application.
-
Acid Scavengers: These neutralize the HBr formed during decomposition, preventing acid-catalyzed degradation.
-
Propylene Oxide: Often used as a stabilizer in commercial benzyl bromide.[12] It is a neutral, non-nucleophilic scavenger. Add ~0.1-0.5% (v/v).
-
Non-nucleophilic Amines: Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective.[13] Use a small molar excess relative to the expected acid formation. Be aware that these can interfere with some reactions.
-
Basic Alumina or Anion Exchange Resins: Adding a small amount of activated, powdered basic alumina or a suitable basic resin can scavenge acid without introducing soluble impurities.[14]
-
-
Radical Inhibitors: These terminate free-radical chain reactions initiated by light or heat.
-
Butylated Hydroxytoluene (BHT): A common phenolic antioxidant that can be added in small amounts (e.g., 50-100 ppm).
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable radical that effectively traps other radical species.[15] Use in catalytic amounts. Note that it can impart a reddish color to the solution.
-
The workflow for preparing a stabilized solution is outlined below.
Caption: Recommended workflow for preparing a stabilized stock solution.
Q5: Which solvents should I avoid when working with this compound?
A5: The choice of solvent is critical.
-
Avoid Polar Protic Solvents: Water, methanol, ethanol, and other alcohols should be avoided for storage as they can cause solvolysis (an SN1 reaction) leading to the formation of the corresponding alcohol or ether.[6][7][8]
-
Use Anhydrous Aprotic Solvents: For most applications and for preparing stock solutions, anhydrous polar aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are recommended. Acetonitrile is often a good choice as it is relatively stable and commonly used in reactions involving benzylic bromides.[16] Always use solvents from a freshly opened bottle or one that has been properly dried and stored.
Experimental Protocol: Monitoring Purity by GC-MS
This protocol provides a general method for assessing the purity of your this compound and detecting common degradation products.
Objective: To quantify the purity of the starting material and identify potential degradation products like 1-bromo-2-vinylbenzene or 1-(2-bromophenyl)ethanol.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your this compound in a suitable volatile solvent (e.g., ethyl acetate or DCM) at a concentration of approximately 1 mg/mL.
-
Create a dilution series if quantitation is required.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (expect to see the molecular ion and characteristic bromine isotope patterns).
-
Search for peaks corresponding to potential degradation products.
-
1-Bromo-2-vinylbenzene (Elimination Product): Will have a lower molecular weight (M-HBr).
-
1-(2-Bromophenyl)ethanol (Hydrolysis Product): Will have a different fragmentation pattern and may elute later.
-
-
Calculate the relative peak area percentage to estimate purity. For accurate quantification, calibration with certified standards is required.
-
References
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Khan Academy. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. [Link]
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AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044309. [Link]
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
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Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2). [Link]
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The Journal of Physical Chemistry A. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. [Link]
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Chemistry LibreTexts. (2019, June 5). 7.4: 7-5 Characteristics of the S_N1 Reaction. [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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ResearchGate. (2019, January 8). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. [Link]
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The Organic Chemistry Tutor. (2018, April 30). Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]
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SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. [Link]
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ISGC. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. [Link]
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CORE. (n.d.). N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. [Link]
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ACS Publications. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
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Technical Support Center: Scalable Synthesis of 1-Bromo-2-(1-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the scalable synthesis of 1-Bromo-2-(1-bromoethyl)benzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to perform this synthesis safely, efficiently, and with high yields.
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its bifunctional nature, with two bromine atoms of differing reactivity, allows for selective and stepwise chemical modifications.[2] The benzylic bromine is highly susceptible to nucleophilic substitution, while the aromatic bromine can participate in metal-catalyzed cross-coupling reactions.[2] This versatility makes it a key intermediate for constructing complex molecular architectures.
This document provides a comprehensive overview of the synthesis, focusing on the free-radical bromination of 2-bromoethylbenzene. We will delve into the reaction mechanism, provide a detailed experimental protocol, and address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent method for synthesizing this compound on a larger scale is the free-radical bromination of 2-bromoethylbenzene. This reaction selectively targets the benzylic position of the ethyl group.[3][4] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals.[3][5] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions.[4][5]
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br2) for this synthesis?
NBS is favored over elemental bromine for benzylic bromination for several key reasons:
-
Selectivity: NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[6] Using elemental bromine directly can lead to undesired side reactions, including bromination of the aromatic ring.
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive, toxic, and volatile.[7][8][9][10][11]
-
Byproduct Formation: The reaction with NBS produces succinimide as a byproduct, which is a solid and can be easily removed by filtration. In contrast, reactions with Br2 produce hydrogen bromide (HBr) gas, which is corrosive and requires scrubbing.
Q3: What is the role of the radical initiator (AIBN or benzoyl peroxide)?
A radical initiator is a substance that can produce radical species under mild conditions and promote the formation of the desired product.[12][13] In this synthesis, AIBN or benzoyl peroxide decomposes upon heating to generate radicals.[12][13] These radicals then abstract a hydrogen atom from HBr (formed in situ from NBS and trace amounts of moisture or HBr) to generate a bromine radical (Br•). The bromine radical is the key species that initiates the chain reaction by abstracting a benzylic hydrogen from 2-bromoethylbenzene.[12] While both AIBN and benzoyl peroxide can be used, their decomposition temperatures and potential side reactions can differ, influencing the choice for a specific application.[14]
Q4: What are the potential side reactions and how can they be minimized?
The primary side reaction of concern is the dibromination of the ethyl group, leading to the formation of 1-bromo-2-(1,1-dibromoethyl)benzene. Over-bromination can be minimized by carefully controlling the stoichiometry of NBS. Using a slight excess of the starting material, 2-bromoethylbenzene, can also help to reduce the formation of this byproduct.
Another potential side reaction is the bromination of the aromatic ring. However, as mentioned earlier, the use of NBS significantly suppresses this pathway.[6] Maintaining a non-polar solvent environment and avoiding the presence of Lewis acids will further prevent electrophilic aromatic substitution.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the scalable synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Bromoethylbenzene | 185.06 | 50.0 g | 0.270 | 98% |
| N-Bromosuccinimide (NBS) | 177.98 | 48.1 g | 0.270 | 99% |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.44 g | 0.0027 | 98% |
| Carbon Tetrachloride (CCl4) | 153.82 | 500 mL | - | Anhydrous |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Separatory funnel
Procedure
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add 2-bromoethylbenzene (50.0 g, 0.270 mol) and carbon tetrachloride (300 mL). Begin stirring the solution.
-
Initiation: Add N-Bromosuccinimide (48.1 g, 0.270 mol) and AIBN (0.44 g, 0.0027 mol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash with 1 M sodium thiosulfate solution (2 x 100 mL) to remove any unreacted bromine, followed by water (2 x 100 mL), and finally with brine (100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Workflow Diagram
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Technical Support Center: Characterization of Impurities in 1-Bromo-2-(1-bromoethyl)benzene
Welcome to the technical support center for the characterization of impurities in 1-Bromo-2-(1-bromoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the analysis of this compound. Our goal is to equip you with the necessary knowledge to identify, characterize, and troubleshoot impurities encountered during your experiments, ensuring the quality and integrity of your work.
Introduction: The Challenge of Purity in this compound
This compound is a key intermediate in various organic syntheses. Its reactivity, stemming from the two bromine atoms at different positions, makes it a versatile building block. However, this reactivity also presents challenges in maintaining its purity. Impurities can arise from the synthetic route, degradation upon storage, or subsequent reactions. Accurate characterization of these impurities is paramount for reaction optimization, quality control, and regulatory compliance.
This guide provides a structured approach to understanding and tackling the common challenges associated with the impurity profiling of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with this compound.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These are byproducts formed during the synthesis. A common synthetic route involves the radical bromination of 1-bromo-2-ethylbenzene.[1] Potential impurities from this process include:
-
Positional Isomers: 1-Bromo-3-(1-bromoethyl)benzene and 1-Bromo-4-(1-bromoethyl)benzene may be formed, although the ortho-isomer is the target. The separation of these isomers can be challenging due to their similar physicochemical properties.[2]
-
Starting Material: Unreacted 1-bromo-2-ethylbenzene.[3]
-
Over-brominated Species: Dibromo-(1-bromoethyl)benzenes or other polybrominated species can be formed if the reaction conditions are not carefully controlled.[4]
-
Solvent Adducts: Depending on the solvent used in the synthesis and purification, solvent-related impurities may be present.
-
-
Degradation Products: this compound can degrade over time, especially when exposed to light, heat, or moisture.[5] Potential degradation products include:
-
Hydrolysis Products: The benzylic bromine is susceptible to hydrolysis, which would lead to the formation of 1-(2-bromophenyl)ethanol.
-
Elimination Products: Elimination of HBr can lead to the formation of 1-bromo-2-vinylbenzene.
-
Q2: Which analytical technique is best suited for the routine purity assessment of this compound?
A2: For routine purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. These techniques are ideal for separating volatile and semi-volatile compounds like this compound and its likely process-related impurities.[6][7] GC-MS provides the added advantage of mass spectral data, which is invaluable for the tentative identification of unknown impurities by comparing the spectra with libraries like NIST.[8][9]
Q3: I am struggling to separate the positional isomers of this compound by GC. What can I do?
A3: The separation of positional isomers of halogenated aromatic compounds is a common challenge.[10] Here are some troubleshooting steps:
-
Optimize the GC Column: A standard non-polar column (e.g., DB-1 or DB-5) may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative separation mechanisms. A mid-polarity column with a phenyl- or cyano-based stationary phase can enhance separation through π-π or dipole-dipole interactions with the aromatic rings of the isomers.
-
Adjust the Temperature Program: A slower oven temperature ramp rate can improve the resolution between closely eluting peaks.
-
Increase Column Length: A longer column will provide more theoretical plates and can improve separation, although this will also increase analysis time.
Q4: Can High-Performance Liquid Chromatography (HPLC) be used for impurity profiling of this compound?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for analyzing this compound, especially for less volatile impurities or degradation products that are not amenable to GC.[11] A C18 column is a good starting point, but for better separation of isomers, a phenyl-hexyl or biphenyl stationary phase is recommended to leverage π-π interactions.[2]
Experimental Protocols and Methodologies
This section provides detailed, step-by-step methodologies for the characterization of impurities in this compound.
Protocol 1: GC-MS Method for Impurity Profiling
This method is designed for the separation and identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Experimental Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of the sample without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with MS detection. |
| Oven Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min | A gradient program allows for the separation of compounds with a range of boiling points. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-400 m/z | Covers the expected mass range of the target compound and its likely impurities. |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: RP-HPLC Method for Impurity Profiling
This method is suitable for the analysis of non-volatile impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
Experimental Parameters:
| Parameter | Setting | Rationale |
| HPLC Column | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) | Offers enhanced selectivity for aromatic isomers through π-π interactions. |
| Mobile Phase A | Water | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic component of the mobile phase. |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 90% B15-20 min: 90% B20.1-25 min: 50% B (re-equilibration) | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 254 nm | Aromatic compounds typically have strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | A standard injection volume for HPLC. |
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) in GC | 1. Active sites in the GC inlet or column.2. Sample overload.3. Non-volatile residues in the inlet. | 1. Use a deactivated inlet liner and perform column conditioning.2. Dilute the sample or increase the split ratio.3. Perform regular inlet maintenance, including replacing the liner and septum. |
| Poor resolution of isomers in HPLC | 1. Inappropriate stationary phase.2. Mobile phase composition is not optimal. | 1. Switch to a column with a different selectivity, such as a biphenyl or PFP (pentafluorophenyl) phase.[2]2. Adjust the gradient slope or the organic modifier (e.g., try methanol instead of acetonitrile). |
| Ghost peaks in the chromatogram | 1. Contamination in the syringe, solvent, or instrument.2. Carryover from a previous injection. | 1. Run blank injections with fresh solvent to identify the source of contamination.2. Implement a needle wash step in the autosampler method and inject a blank after a concentrated sample. |
| Inconsistent retention times | 1. Fluctuations in oven temperature (GC) or column temperature (HPLC).2. Inconsistent mobile phase composition (HPLC).3. Leaks in the system. | 1. Ensure the instrument's temperature control is stable.2. Use a mobile phase degasser and freshly prepared solvents.3. Perform a system leak check. |
Visualization of Workflows
The following diagrams illustrate the logical workflows for impurity characterization and troubleshooting.
Caption: Workflow for impurity characterization.
Caption: Logical flow for troubleshooting.
References
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
-
PubChem. (n.d.). 1-Bromo-2-ethylbenzene. Retrieved from [Link]
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PubChem. (n.d.). (1-Bromoethyl)benzene. Retrieved from [Link]
- SIELC Technologies. (2018, May 16). o-Bromoethylbenzene.
- Sciencemadness.org. (2019, September 4). Need Help Separating different isomers of Halogenated Benzene Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- Chegg.com. (2021, March 6). For this post-lab, you will be analyzing the GC-MS.
- ChemicalBook. (n.d.). 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR.
- ChemicalBook. (n.d.). 1-Bromo-2-(1-methylethyl)benzene(7073-94-1) 1H NMR.
- Understanding 1-Bromoethylbenzene: Your Key Synthesis Intermediate. (2025, November 7).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- NIST. (n.d.). Benzene, 1-bromo-2-ethyl-.
- ECHEMI. (2019, July 15). 1-Bromo-2-(2-bromoethyl)benzene SDS.
- ResearchGate. (n.d.). ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC.
- Biosynth. (n.d.). 1-bromo-2-(2-bromoethyl)benzene.
- Synquest Labs. (n.d.). (1-Bromoethyl)benzene Safety Data Sheet.
-
PubMed. (n.d.). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]
- Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
-
ResearchGate. (2025, August 6). Bromination, Elimination, and Polymerization: A 3Step Sequence for the Preparation of Polystyrene from Ethylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101255093A - Method for preparing beta-bromine ethylbenzene.
-
YouTube. (2018, April 2). Radical Bromination of Ethylbenzene in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Research and development of ethyl benzene synthesis by benzene alkylation with ethylene in liquid phase. Retrieved from [Link]
-
ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 1-Bromo-2-methyl-1-propene and Its Isomers for Researchers and Drug Development Professionals.
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Validation & Comparative
Comparative Reactivity Analysis: 1-Bromo-2-(1-bromoethyl)benzene vs. 1-Bromo-4-(1-bromoethyl)benzene
A Senior Application Scientist's Guide for Synthetic Strategy
In the landscape of complex organic synthesis, the choice of a building block is paramount. Isomeric starting materials, while structurally similar, can exhibit profoundly different reactivity, dictating reaction pathways, yields, and impurity profiles. This guide provides an in-depth comparison of two such isomers: 1-bromo-2-(1-bromoethyl)benzene (the ortho-isomer) and 1-bromo-4-(1-bromoethyl)benzene (the para-isomer). We will dissect the structural nuances that govern their chemical behavior, supported by mechanistic principles and practical experimental considerations, to empower researchers in making informed strategic decisions.
Structural and Electronic Dissection: The Foundation of Differential Reactivity
At first glance, both isomers share the same molecular formula (C₈H₈Br₂) and feature two distinct reactive sites: a highly labile benzylic bromide and a more robust aryl bromide.[1] However, the spatial arrangement of these groups—ortho versus para—is the critical determinant of their reactivity.
| Property | This compound | 1-Bromo-4-(1-bromoethyl)benzene |
| IUPAC Name | This compound[2] | 1-bromo-4-(1-bromoethyl)benzene[3] |
| Synonyms | ortho-isomer | para-isomer |
| CAS Number | 62384-31-0[2] | 24308-78-9[3] |
| Molecular Weight | 263.96 g/mol [2] | 263.96 g/mol [3] |
| Key Structural Feature | Proximity of the two bromine-bearing groups | Separation of the two bromine-bearing groups |
The Dominance of Steric Hindrance in the Ortho-Isomer
The most significant difference between the two isomers is the steric environment. In the ortho-isomer, the bulky 1-bromoethyl group is situated directly adjacent to the aryl bromine. This proximity creates a sterically congested environment that influences the accessibility of both reactive centers. Conversely, the para-isomer positions these groups on opposite sides of the benzene ring, resulting in two sterically independent and accessible sites.[4] This fundamental difference is the primary driver of their divergent chemical behavior.
Caption: Structural comparison highlighting steric differences.
Electronic Effects
Both the bromine atom and the 1-bromoethyl group influence the electronic density of the aromatic ring.
-
Aryl Bromine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[5]
-
1-Bromoethyl Group: This group is primarily deactivating due to the electron-withdrawing nature of the benzylic bromine.
In both isomers, the ring is electronically deactivated, making it less susceptible to electrophilic aromatic substitution than benzene itself. The key difference remains steric, not electronic.
Reactivity at the Benzylic Position (C-Br)
The benzylic bromide is the more reactive of the two C-Br bonds, readily participating in nucleophilic substitution and elimination reactions due to the ability of the adjacent benzene ring to stabilize carbocation or radical intermediates.[6][7]
Nucleophilic Substitution: A Tale of Two Mechanisms (Sₙ1 vs. Sₙ2)
Benzylic halides are proficient substrates for both Sₙ1 and Sₙ2 reactions.[8] The preferred pathway depends on the substrate, nucleophile, and solvent. Here, the isomerism plays a decisive role.
-
1-Bromo-4-(1-bromoethyl)benzene (para) : This isomer is sterically unhindered at the benzylic carbon. It is therefore an excellent candidate for Sₙ2 reactions , especially with strong, non-bulky nucleophiles. The reaction proceeds via a backside attack, which is readily achievable. With weaker nucleophiles or in polar, protic solvents, it can also undergo Sₙ1 reactions via a resonance-stabilized benzylic carbocation.[9]
-
This compound (ortho) : The adjacent aryl bromine and its associated ethyl group create significant steric bulk, severely impeding the backside attack required for an Sₙ2 mechanism.[10] Consequently, this isomer will strongly favor the Sₙ1 pathway , which involves the formation of a planar carbocation intermediate. The rate of reaction will be dependent on the solvent's ionizing power and the nucleophile's concentration will not affect the rate-determining step.
Predicted Reactivity Summary: Nucleophilic Substitution
| Reaction Type | This compound (ortho) | 1-Bromo-4-(1-bromoethyl)benzene (para) | Rationale |
| Sₙ2 | Highly Disfavored | Favored | Steric hindrance in the ortho-isomer prevents backside attack.[10] |
| Sₙ1 | Favored | Possible | Steric hindrance is irrelevant for the carbocation intermediate. The para-isomer can also proceed via Sₙ1. |
Elimination Reactions (E2)
Both isomers can undergo E2 elimination with a strong, bulky base to yield the corresponding bromostyrene. The steric congestion in the ortho-isomer may increase its propensity for elimination over substitution when compared to the para-isomer, as the base may find it easier to abstract a beta-hydrogen than to attack the sterically shielded benzylic carbon.
Reactivity at the Aromatic Position (Aryl-Br)
The aryl bromide is significantly less reactive towards traditional nucleophilic substitution but is an ideal handle for organometallic chemistry.[1]
Organometallic Reagent Formation (Grignard & Organolithium)
The formation of a Grignard or organolithium reagent at the aryl bromide site is a critical transformation.[11][12]
-
1-Bromo-4-(1-bromoethyl)benzene (para) : This isomer is expected to form the corresponding Grignard reagent (4-(1-bromoethyl)phenylmagnesium bromide) cleanly. The two reactive sites are far apart and do not interfere with each other, assuming standard Grignard formation conditions are used (anhydrous ether, magnesium turnings).[13][14]
-
This compound (ortho) : Attempting to form a Grignard reagent with this isomer is fraught with peril. Once the organometallic species forms at the C2 position, the resulting nucleophilic carbon is held in close proximity to the highly electrophilic benzylic carbon of the 1-bromoethyl group. This can lead to rapid intramolecular Sₙ2-type cyclization , yielding benzocyclobutene derivatives or other undesired side products. This makes the selective formation of a stable Grignard reagent from the ortho-isomer exceptionally challenging.
Caption: Logical workflow for Grignard reagent formation.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Heck, or Buchwald-Hartwig amination are mainstays of modern synthesis, utilizing the aryl bromide.[15]
-
1-Bromo-4-(1-bromoethyl)benzene (para) : An excellent substrate for a wide range of Pd-catalyzed cross-coupling reactions. The reactive site is accessible, and reaction conditions can often be found that leave the benzylic bromide untouched for subsequent transformations.
-
This compound (ortho) : While still reactive, the rate of the initial oxidative addition step to the palladium catalyst may be slower compared to the para-isomer due to the steric hindrance imposed by the adjacent 1-bromoethyl group.[16] This can necessitate more forcing conditions (higher temperatures, stronger ligands) which may, in turn, lead to side reactions at the sensitive benzylic position.
Experimental Protocols & Considerations
The following protocols are designed to highlight the expected differences in reactivity.
Protocol 1: Comparative Nucleophilic Substitution (Sₙ2 vs. Sₙ1)
Objective: To demonstrate the preferred substitution pathway for each isomer using sodium azide.
Methodology:
-
Set up two parallel reactions. In separate flasks, dissolve 1.0 mmol of the ortho-isomer and 1.0 mmol of the para-isomer in 10 mL of acetone (an Sₙ2-favoring solvent).
-
To each flask, add 1.2 mmol of sodium azide (NaN₃).
-
Stir both reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) every 30 minutes for 4 hours.
-
Expected Outcome: The reaction with the para-isomer is expected to proceed significantly faster, showing rapid consumption of starting material and formation of 1-(1-azidoethyl)-4-bromobenzene. The ortho-isomer reaction will be substantially slower, as the Sₙ2 pathway is inhibited. To observe substitution on the ortho-isomer, one might need to switch to a more polar, protic solvent (like ethanol/water) to favor an Sₙ1 pathway, which would still likely be slower than the Sₙ2 reaction of the para-isomer.
Protocol 2: Grignard Formation and Reaction with an Electrophile
Objective: To compare the viability of Grignard formation and subsequent reaction with benzaldehyde.
Methodology:
-
Reaction A (para-isomer): To a flame-dried flask containing 1.2 equivalents of magnesium turnings under argon, add a solution of 1.0 equivalent of 1-bromo-4-(1-bromoethyl)benzene in anhydrous THF. Initiate the reaction with a crystal of iodine or gentle heating.[17]
-
Once the Grignard reagent has formed (disappearance of Mg), cool the solution to 0 °C.
-
Slowly add a solution of 1.0 equivalent of benzaldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature, then quench with saturated aqueous ammonium chloride.
-
Reaction B (ortho-isomer): Repeat the exact same procedure using this compound.
-
Expected Outcome: Reaction A is expected to yield the desired secondary alcohol, (4-(1-bromoethyl)phenyl)(phenyl)methanol, in good yield. Reaction B is expected to yield a complex mixture of products, with little to none of the desired alcohol. The major products are likely to be from intramolecular reactions and decomposition.[14]
Conclusion and Strategic Recommendations
The choice between this compound and 1-bromo-4-(1-bromoethyl)benzene is a clear-cut strategic decision based on the desired chemical transformation.
-
1-Bromo-4-(1-bromoethyl)benzene (para-isomer) should be considered the default choice for sequential, independent functionalization . Its two reactive sites are sterically and electronically distinct, allowing for a wide range of selective reactions. It is ideal for Sₙ2 substitutions at the benzylic position and is a reliable substrate for forming organometallic reagents or participating in cross-coupling reactions at the aryl position.
-
This compound (ortho-isomer) is a specialty reagent whose reactivity is dominated by steric hindrance and the potential for intramolecular reactions . It should be avoided for standard Sₙ2 substitutions or Grignard formations. Its utility may lie in specific synthetic routes where Sₙ1 reactivity is explicitly desired or where intramolecular cyclization is the intended synthetic goal.
By understanding these fundamental differences, researchers can design more efficient, predictable, and higher-yielding synthetic routes, avoiding the pitfalls of unintended isomeric reactivity.
References
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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Quora. (2016). In which positions (ortho, meta, para) of the benzene ring are the +I, -I, +R, & -R effective? Retrieved from [Link]
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Brainly.com. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? Retrieved from [Link]
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PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]
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A Comparative Guide to the Chromatographic Separation of 1-Bromo-2-(1-bromoethyl)benzene from its Positional Isomers
Abstract
The selective synthesis and purification of substituted aromatic compounds are foundational to pharmaceutical development and fine chemical manufacturing. 1-Bromo-2-(1-bromoethyl)benzene, a key building block, is frequently synthesized alongside its meta and para positional isomers, which can interfere with subsequent reaction pathways and compromise the purity of the final active pharmaceutical ingredient (API). Achieving high isomeric purity is therefore not merely a matter of optimization, but a critical quality attribute. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methodologies for the analytical and preparative separation of this compound from its challenging co-eluting isomers. We will delve into the underlying principles of separation, present detailed experimental protocols, and offer data-driven recommendations to guide researchers in selecting the most effective strategy for their specific needs.
The Challenge: Isomeric Purity of Dihaloalkylbenzenes
Positional isomers of haloalkylbenzenes often possess remarkably similar physicochemical properties, such as boiling points and polarities, which renders their separation by classical techniques like distillation inefficient. The primary contaminants in the synthesis of this compound are typically its 1,3- (meta) and 1,4- (para) isomers.
| Compound | Structure | Molecular Weight | Boiling Point (Predicted) | Polarity (Predicted Dipole Moment) |
| This compound (ortho) | ![]() | 263.98 g/mol | ~255-260 °C | High |
| 1-Bromo-3-(1-bromoethyl)benzene (meta) | ![]() | 263.98 g/mol | ~250-255 °C | Medium |
| 1-Bromo-4-(1-bromoethyl)benzene (para) | ![]() | 263.98 g/mol | ~250-255 °C | Low |
Note: Experimental data for these specific compounds is scarce; predictions are based on established chemical principles. The subtle differences in dipole moments, arising from the vector sum of the polar C-Br bonds, are the primary leverage for chromatographic separation.
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision in developing a separation method. This choice hinges on the analyte's volatility, thermal stability, and the desired scale of the separation.
Caption: Decision workflow for selecting the appropriate chromatographic technique.
Gas Chromatography (GC): The High-Resolution Approach
GC is an exceptionally powerful technique for separating volatile compounds. Given that the predicted boiling points of the isomers are well within the operational range of modern GC systems, this method is a primary candidate for analytical-scale separation. The separation mechanism in GC relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a long, narrow capillary column.
Expert Insight: For positional aromatic isomers, the key to successful GC separation lies in selecting a stationary phase that can exploit the subtle differences in their dipole moments and shape selectivity. While a standard non-polar polydimethylsiloxane (PDMS) phase (e.g., DB-1, HP-5) can provide some separation based on boiling point differences, a mid-polarity phase containing phenyl or cyanopropyl groups offers superior selectivity. These phases induce dipole-dipole interactions, which are more sensitive to the specific geometry of the isomers.
Comparative GC Stationary Phases
| Stationary Phase Type | Separation Principle | Selectivity for Isomers | Recommended Use Case |
| 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) | Primarily boiling point; minor π-π interactions. | Moderate. Expect partial co-elution. | General screening, purity checks. |
| 50% Phenyl Polysiloxane (e.g., DB-17, HP-50+) | Enhanced dipole and π-π interactions. | Good to Excellent. Resolves isomers based on polarity differences. | Method development, quantitative analysis. |
| Polyethylene Glycol (PEG) (e.g., DB-WAX, Carbowax) | Hydrogen bonding and strong dipole interactions. | Excellent. Often provides the highest resolution for polar analytes. | High-resolution analysis, impurity profiling. |
Optimized GC-FID Experimental Protocol
This protocol is designed as a robust starting point for separating the three key isomers.
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-2-(1-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricacies of a Doubly Activated Benzene Ring
1-Bromo-2-(1-bromoethyl)benzene is a fascinating, albeit not extensively studied, molecule that presents a unique platform for investigating the interplay of steric and electronic effects in chemical kinetics. Its structure, featuring two bromine atoms at different positions—one on the aromatic ring and one at the benzylic position—offers two potential sites for nucleophilic attack and a propensity for elimination reactions. Understanding the kinetic profile of this molecule is crucial for its potential applications in organic synthesis, particularly in the development of novel pharmaceutical scaffolds where precise control of reactivity is paramount.
This guide provides a comprehensive comparative analysis of the kinetic studies of reactions involving this compound. Due to the limited availability of direct kinetic data for this specific compound in peer-reviewed literature, we will draw upon established principles of physical organic chemistry and compare its expected reactivity with well-characterized, structurally similar substrates. We will delve into the mechanistic pathways it is likely to follow—namely, nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2)—and provide detailed, field-proven experimental protocols for researchers to conduct their own kinetic analyses.
Comparative Analysis of Reactivity: A Predictive Framework
The reactivity of this compound is primarily dictated by the lability of the benzylic bromide, which is significantly more susceptible to nucleophilic substitution and elimination than the aryl bromide. The ortho-bromo substituent on the aromatic ring, however, introduces both steric and electronic effects that modulate the reactivity at the benzylic center.
Electronic and Steric Effects of the Ortho-Bromo Substituent
The ortho-bromo group influences the reaction kinetics at the benzylic position through two main effects:
-
Inductive Effect (-I): As an electronegative atom, the bromine atom withdraws electron density from the benzene ring, which in turn can influence the stability of charged intermediates and transition states.
-
Steric Hindrance: The presence of a bulky bromine atom in the ortho position can sterically hinder the approach of a nucleophile to the benzylic carbon, particularly in SN2 reactions which require a specific backside attack trajectory.
Alternative Substrates for Comparative Kinetic Studies
To build a robust understanding of the kinetic behavior of this compound, it is instructive to compare it with the following alternative substrates:
-
(1-Bromoethyl)benzene: This compound lacks the ortho-bromo substituent, providing a baseline for assessing the electronic and steric effects of the ortho-halogen.
-
1-Chloro-2-(1-bromoethyl)benzene: Comparing the bromo- and chloro-analogs can elucidate the influence of the halogen's size and electronegativity on the reaction rates.
-
1-Methyl-2-(1-bromoethyl)benzene: The methyl group is electron-donating and sterically less demanding than bromine, offering a contrasting electronic and steric profile.
-
1-Bromo-4-(1-bromoethyl)benzene: This isomer allows for the study of the electronic effect of the bromo substituent without the steric hindrance associated with the ortho position.[1]
Based on established principles, we can predict the following reactivity trends in nucleophilic substitution reactions:
| Substrate | Predicted Relative Rate (SN1) | Predicted Relative Rate (SN2) | Rationale |
| (1-Bromoethyl)benzene | Baseline | Baseline | Unsubstituted reference compound. |
| This compound | Slower | Significantly Slower | The ortho-bromo group is electron-withdrawing, destabilizing the benzylic carbocation intermediate in an SN1 reaction.[2] Significant steric hindrance from the ortho-bromo group will impede the backside attack required for an SN2 mechanism.[3] |
| 1-Chloro-2-(1-bromoethyl)benzene | Slower (less than bromo) | Slower (less than bromo) | Chlorine is more electronegative but smaller than bromine, leading to a different balance of inductive and steric effects. |
| 1-Methyl-2-(1-bromoethyl)benzene | Faster | Slower | The electron-donating methyl group stabilizes the benzylic carbocation, accelerating the SN1 reaction. The ortho-methyl group still presents some steric hindrance to SN2 attack. |
| 1-Bromo-4-(1-bromoethyl)benzene | Slower | Slightly Slower | The para-bromo group exerts an electron-withdrawing effect, destabilizing the carbocation, but lacks the steric hindrance of the ortho-isomer. |
Experimental Protocols for Kinetic Analysis
To empower researchers to generate empirical data, we provide detailed protocols for two common and effective methods for monitoring the kinetics of reactions involving benzylic bromides: Conductometry and Nuclear Magnetic Resonance (NMR) Spectroscopy .
Protocol 1: Conductometric Analysis of Solvolysis Reactions (SN1)
This method is particularly well-suited for tracking the progress of SN1 solvolysis reactions, where the formation of ions leads to a change in the electrical conductivity of the solution.[4]
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound (or alternative substrate)
-
Solvent (e.g., 80:20 ethanol/water mixture)
-
Conductivity meter with a probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substrate (e.g., 0.1 M) in a small amount of a suitable solvent (e.g., acetone) to ensure rapid dissolution.
-
Prepare the desired solvent mixture (e.g., 80:20 ethanol/water) and allow it to equilibrate to the desired reaction temperature in the thermostatted water bath.
-
-
Kinetic Run:
-
Place a known volume of the temperature-equilibrated solvent mixture into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the stirred solvent mixture. Start a timer immediately.
-
Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable value (indicating the completion of the reaction).
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of (C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of the resulting linear plot will be equal to -k.
-
Self-Validation: The linearity of the first-order plot serves as a self-validating mechanism for the assumed reaction order. A high correlation coefficient (R² > 0.99) for the linear regression analysis confirms that the reaction follows first-order kinetics under the experimental conditions.
Protocol 2: 1H NMR Spectroscopic Monitoring of Nucleophilic Substitution (SN2)
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the simultaneous observation of the disappearance of reactants and the appearance of products.[5][6]
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.
Materials:
-
This compound (or alternative substrate)
-
Nucleophile (e.g., sodium azide in a deuterated solvent)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the substrate and the nucleophile in the deuterated solvent.
-
In an NMR tube, combine known volumes of the substrate and nucleophile solutions at a controlled temperature (ideally within the NMR spectrometer).
-
-
Data Acquisition:
-
Immediately acquire a series of 1H NMR spectra at regular time intervals. It is crucial to use a short acquisition time and a sufficient relaxation delay to ensure quantitative accuracy.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the reactant and a characteristic proton of the product in each spectrum.
-
The concentrations of the reactant and product at each time point can be determined from the relative integrals.
-
For a second-order reaction, the rate constant (k) can be determined by plotting 1/[Reactant] versus time, which should yield a straight line with a slope equal to k.
-
Self-Validation: The consistency of the rate constant calculated from the disappearance of the reactant and the appearance of the product provides a cross-validation of the data. Additionally, performing the experiment with different initial concentrations of the reactants should yield the same second-order rate constant.
Visualization of Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.
Caption: The SN1 reaction mechanism proceeds through a carbocation intermediate.
Caption: The SN2 reaction occurs in a single, concerted step.
Caption: A generalized workflow for conducting kinetic studies.
Conclusion: A Foundation for Further Investigation
While direct kinetic data for this compound remains elusive in the current literature, this guide provides a robust framework for its investigation. By understanding the interplay of electronic and steric effects through comparison with analogous compounds and by employing the detailed experimental protocols provided, researchers can confidently determine the kinetic profile of this and other novel benzylic bromides. Such studies are not merely academic exercises; they are fundamental to the rational design of synthetic routes and the development of new chemical entities with tailored reactivity and function. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, paving the way for a deeper understanding of the structure-reactivity relationships that govern the chemistry of these versatile building blocks.
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A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-2-(1-bromoethyl)benzene
For researchers, scientists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 1-Bromo-2-(1-bromoethyl)benzene, a key intermediate in various synthetic pathways. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering a comprehensive framework for its rigorous quality control.
The Synthetic Landscape: Potential Impurities in this compound Synthesis
The synthesis of this compound often involves the bromination of 2-ethylbromobenzene. The reaction conditions can lead to a variety of impurities that are crucial to identify and quantify. Understanding the potential impurities is the first step in developing a robust analytical strategy for purity assessment.
Common impurities may include:
-
Isomeric Impurities : Positional isomers such as 1-Bromo-3-(1-bromoethyl)benzene and 1-Bromo-4-(1-bromoethyl)benzene can arise from the bromination of the aromatic ring at different positions.[1]
-
Over-brominated Species : The reaction may proceed further to yield di- or tri-brominated species on the aromatic ring.
-
Residual Starting Materials : Incomplete reaction can leave unreacted 2-ethylbromobenzene in the final product.[2][3]
-
Side-chain Isomers : While the target is the 1-bromoethyl group, the formation of the 2-bromoethyl isomer, 1-bromo-2-(2-bromoethyl)benzene, is also possible.[4][5]
-
Residual Solvents : Solvents used during the synthesis and purification steps may be present in the final product.
A multi-technique approach is therefore essential for a comprehensive purity assessment.
A Multi-Faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. By combining the strengths of NMR, GC-MS, and HPLC, we can create a self-validating system for the purity assessment of this compound.
Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, capable of identifying and quantifying impurities without the need for reference standards (qNMR).[6][7] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Structural confirmation and absolute purity determination (qNMR). |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | High separation efficiency for volatile compounds, provides molecular weight and fragmentation patterns for impurity identification.[8] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of volatile impurities and isomers. |
| HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[9] High sensitivity with UV detection. | Can be more complex to develop methods for, requires reference standards for confident identification. | Quantification of non-volatile impurities and isomeric separation. |
Experimental Workflows
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to identify and quantify any impurities present.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., maleic acid) to the sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Pay close attention to the aromatic region (δ 7.0-7.6 ppm), the quartet from the CH group (around δ 5.2 ppm), and the doublet from the CH₃ group (around δ 2.0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum to confirm the number of unique carbon environments.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons, which should correspond to the expected structure.
-
Compare the observed chemical shifts with predicted values or literature data.[10]
-
For qNMR, calculate the purity based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard.[6][7]
-
Expected ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~7.0-7.6 | Multiplet | 4H |
| -CH(Br)- | ~5.2 | Quartet | 1H |
| -CH₃ | ~2.0 | Doublet | 3H |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities, including isomers and residual starting materials.
Instrumentation: A GC system coupled with a Mass Spectrometer.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 262, 264, and 266 with a characteristic isotopic pattern for two bromine atoms.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Calculate the relative purity by area percentage, assuming a similar response factor for all components.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities and to provide an orthogonal method to GC for purity determination.
Instrumentation: An HPLC system with a UV detector.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and ramp to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to the product.
-
Quantify the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Logical Relationship of Analytical Techniques
The following diagram illustrates how the data from each technique contributes to the final purity assessment.
Caption: Integration of data from multiple analytical techniques for a final purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a meticulous and multi-faceted analytical approach. By leveraging the complementary strengths of NMR, GC-MS, and HPLC, researchers can confidently establish the identity, purity, and impurity profile of their compound. This rigorous quality control is indispensable for ensuring the validity of subsequent research and the safety and efficacy of any downstream applications in drug development.
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PrepChem. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Separation of o-Bromoethylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]
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Numerade. (2024, February 19). Starting with benzene, design a synthesis of m-bromoethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-(2-bromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Mol-Instincts. (n.d.). (1-Bromoethyl)benzene 585-71-7 wiki. Retrieved from [Link]
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ResearchGate. (2025, December). ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. Retrieved from [Link]
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National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromoethyl benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2022, September 12). Purity analysis of 4-bromodiphenyl ether for reference materials. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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ACS Publications. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Bromination: A Comparative Analysis Featuring 1-Bromo-2-(1-bromoethyl)benzene
For the modern researcher in pharmaceutical and materials science, the precise installation of bromine atoms into a molecular scaffold is a gateway to novel functionalities and synthetic pathways. While a diverse arsenal of brominating agents exists, a nuanced understanding of their reactivity, selectivity, and handling requirements is paramount for successful and reproducible outcomes.
This guide pivots from a common misconception. The compound 1-Bromo-2-(1-bromoethyl)benzene is not a brominating agent but rather a valuable synthetic intermediate, a product of targeted bromination. Its structure, featuring both a reactive benzylic bromide and a more stable aromatic bromide, serves as an excellent case study for exploring the comparative performance of true brominating agents. Here, we will benchmark the workhorses of bromination—N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and Pyridinium Tribromide—by examining the strategies required to synthesize compounds like this compound.
The Target Molecule: Understanding the Synthetic Challenge
This compound (CAS 62384-31-0) is a dibrominated aromatic compound with a molecular weight of 263.96 g/mol .[1] Its utility in organic synthesis stems from the differential reactivity of its two bromine atoms. The benzylic bromine is highly susceptible to nucleophilic substitution and radical reactions, while the aromatic bromine is a handle for metal-catalyzed cross-coupling reactions.[2] This dual functionality allows for stepwise, selective modifications, making it a valuable building block for complex molecules.[2]
The synthetic challenge lies in selectively introducing bromine at the benzylic position of an ethylbenzene derivative without promoting unwanted aromatic bromination, or vice versa. This selectivity is dictated entirely by the choice of brominating agent and reaction conditions.
The Contenders: A Head-to-Head Comparison of Brominating Agents
The selection of a brominating agent is the most critical decision in achieving regioselectivity. The choice between a radical pathway for benzylic bromination or an electrophilic pathway for aromatic bromination determines the outcome.
| Reagent | Formula | M.W. ( g/mol ) | Form | Primary Application | Mechanism | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White Crystalline Solid | Benzylic & Allylic Bromination | Free Radical | High selectivity for benzylic C-H bonds, easy to handle solid, provides a low, controlled concentration of Br₂.[3][4] | Less reactive than Br₂ for other applications; requires a radical initiator (light or chemical). |
| Elemental Bromine (Br₂) | Br₂ | 159.81 | Fuming Red-Brown Liquid | Aromatic Bromination (with Lewis Acid), Alkene/Alkyne Addition | Electrophilic Aromatic Substitution / Free Radical | Potent and versatile brominating agent, readily available. | Highly corrosive, toxic, and difficult to handle due to high vapor pressure; less selective, can lead to over-bromination.[5][6] |
| Pyridinium Tribromide | C₅H₅N·Br₃ | 319.82 | Red-Brown Crystalline Solid | Aromatic Bromination , α-bromination of ketones | Electrophilic | Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[7] | Can be less reactive than Br₂; pyridine byproduct can complicate purification. |
Mechanistic Insights: Controlling the Reaction Pathway
The divergent outcomes of using these reagents stem from fundamentally different reaction mechanisms.
Benzylic Bromination: The Free Radical Pathway with NBS
To selectively brominate the benzylic position of a molecule like 2-bromoethylbenzene to form this compound, a free radical chain reaction is required. NBS is the reagent of choice for this transformation, known as the Wohl-Ziegler reaction.[8][9]
The process is initiated by light (hν) or a radical initiator like AIBN (Azobisisobutyronitrile). NBS serves as a source of a low, steady concentration of Br₂ through its reaction with trace amounts of HBr.[10] This low concentration is key to favoring radical abstraction at the benzylic position over electrophilic addition to the aromatic ring. The benzylic radical is resonance-stabilized, making this position particularly susceptible to hydrogen abstraction.[11]
Aromatic Bromination: Electrophilic Aromatic Substitution (EAS)
To introduce a bromine atom onto the benzene ring, an electrophilic source of bromine is required. Both elemental bromine (in the presence of a Lewis acid like FeBr₃) and Pyridinium Tribromide are effective for this purpose.
The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can be attacked by the electron-rich π-system of the benzene ring.[12] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton, restoring aromaticity and yielding the brominated benzene derivative.
Experimental Protocols: A Comparative Study
To provide a tangible comparison, we present standardized protocols for the benzylic bromination of ethylbenzene, a model substrate for one half of our target molecule's synthesis.
Protocol 4.1: Benzylic Bromination with N-Bromosuccinimide (NBS)
Objective: To selectively brominate the benzylic position of ethylbenzene.
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
UV lamp (optional, for photo-initiation)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethylbenzene (1.0 eq), NBS (1.05 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add anhydrous CCl₄ as the solvent.
-
Heat the mixture to reflux (approx. 77°C) under vigorous stirring. Initiation can also be achieved by irradiating the flask with a UV lamp.
-
Monitor the reaction progress by TLC or GC-MS.[13][14] The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and replaced by the less dense succinimide byproduct floating on the surface.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-bromoethyl)benzene.
-
Purify the product via vacuum distillation.
Protocol 4.2: Aromatic Bromination with Pyridinium Tribromide
Objective: To brominate the aromatic ring of a given substrate.
Materials:
-
Acetanilide (as a model activated aromatic compound)
-
Pyridinium Tribromide
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve acetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The red color of the reagent should dissipate as the reaction proceeds.[7]
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.[14]
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified p-bromoacetanilide.
Safety and Handling: A Critical Consideration
The choice of brominating agent significantly impacts the safety profile of the experiment.
-
Elemental Bromine (Br₂): Extremely hazardous. It is a fuming, highly corrosive, and toxic liquid that can cause severe burns on contact and is a respiratory irritant.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves and a face shield.[15]
-
N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[3] It is an irritant and should be handled with care, but it avoids the fuming and high corrosivity of Br₂.
-
Pyridinium Tribromide: A stable, crystalline solid that is a safer alternative to elemental bromine.[7] However, it can release bromine upon decomposition and should be handled in a well-ventilated area.
Conclusion and Recommendations
While this compound is a valuable synthetic intermediate, it is not a brominating agent. The synthesis of such selectively brominated compounds hinges on a clear understanding of the distinct reactivities of true brominating agents.
-
For selective benzylic bromination , N-Bromosuccinimide (NBS) is the superior choice. Its ability to maintain a low concentration of bromine via a free-radical mechanism provides high selectivity and a favorable safety profile.
-
For electrophilic aromatic bromination , Pyridinium Tribromide offers a significant advantage in handling and safety over elemental bromine, providing a solid, stable source of electrophilic bromine.
-
Elemental Bromine (Br₂) , while potent, should be reserved for applications where its high reactivity is essential and cannot be matched by other reagents, and only when appropriate engineering controls and safety measures are in place.
Ultimately, the expertise of the synthetic chemist lies not just in knowing the reagents, but in understanding the causal relationship between reagent choice, reaction mechanism, and the desired molecular architecture.
References
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Knowledge. (2024, December 9). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? Retrieved from [Link]
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Brainly. (2023, August 4). [FREE] Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? Retrieved from [Link]
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Tooth Fairy Tutor. (2024, February 4). Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Pearson. (2024, January 13). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... Retrieved from [Link]
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ResearchGate. (2025, August 6). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2022, August 3). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
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-
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-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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Van Kalkeren, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination [Video]. YouTube. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 21). Comparison of rate of reaction in bromination and chlorination. Retrieved from [Link]
-
NileRed. (2022, October 15). How to Make Pyridinium Tribromide #chemistry #organicchemistry [Video]. YouTube. Retrieved from [Link]
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-
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A Comprehensive DFT-Guided Comparison of the Reactivity of 1-Bromo-2-(1-bromoethyl)benzene and Its Isomeric Alternatives
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the reactivity of bifunctional building blocks is paramount for the strategic design of synthetic routes. This guide provides an in-depth, DFT-guided comparative analysis of the reactivity of 1-Bromo-2-(1-bromoethyl)benzene, a molecule possessing two distinct bromine functionalities. By leveraging computational data and established chemical principles, we will dissect the reactivity of this molecule and objectively compare it with its isomeric alternatives, providing a predictive framework for its application in complex molecule synthesis.
Introduction: The Dichotomy of Reactivity in this compound
This compound presents a fascinating case study in chemoselectivity. It features two bromine atoms with fundamentally different chemical natures: a benzylic bromide and an aryl bromide. This structural arrangement bestows upon the molecule a dual reactivity profile, enabling orthogonal functionalization at two distinct sites. The benzylic bromide is primed for nucleophilic substitution reactions, while the aryl bromide is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Understanding and predicting the conditions under which each site reacts selectively is crucial for its effective utilization in synthesis.
This guide will explore the reactivity of this compound through the lens of Density Functional Theory (DFT) a powerful computational tool that allows for the elucidation of reaction mechanisms and the prediction of activation energies. We will compare its predicted reactivity with that of its isomers, the dibromobenzenes, and other related dihalogenated aromatic compounds, providing a comprehensive overview for synthetic chemists.
The Benzylic Bromide: A Hub for Nucleophilic Substitution
The benzylic C-Br bond in this compound is the more reactive of the two bromine-bearing centers towards nucleophilic attack. This heightened reactivity is a consequence of the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.
The S(_N)1 vs. S(_N)2 Dichotomy: A Matter of Conditions
The choice between a unimolecular (S(_N)1) or bimolecular (S(_N)2) nucleophilic substitution pathway at the benzylic position is a delicate balance of several factors, including the nature of the nucleophile, the solvent polarity, and steric hindrance.
-
S(_N)1 Pathway : This two-step mechanism proceeds through a carbocation intermediate. Benzylic carbocations are significantly stabilized by resonance, making the S(_N)1 pathway viable, especially with weak nucleophiles in polar protic solvents that can solvate both the carbocation and the leaving group.
-
S(_N)2 Pathway : This concerted, one-step mechanism involves a backside attack by the nucleophile. It is favored by strong, unhindered nucleophiles in polar aprotic solvents.
The following diagram illustrates the decision-making process for predicting the favored nucleophilic substitution pathway for a benzylic halide.
Caption: Logical workflow for predicting the S(_N)1 vs. S(_N)2 pathway.
Computational Insights into S(_N)2 Reactivity
DFT calculations provide valuable quantitative data on the activation energies (ΔE()‡) for S(_N)2 reactions. Studies on substituted benzyl halides reveal the profound influence of electronic effects on reaction barriers.
| Substituent (para-) | Nucleophile | Solvent | Calculated ΔE‡ (kcal/mol) | Reference |
| -H | F⁻ | Gas Phase | -5.11 | [1] |
| -H | Cl⁻ | Gas Phase | -2.11 | [1] |
| -CH₃ | Cl⁻ | Acetone-d₆ | 14.5 | [2] |
| -H | Cl⁻ | Acetone-d₆ | 15.2 | [2] |
| -NO₂ | Cl⁻ | Acetone-d₆ | 13.1 | [2] |
Table 1: DFT-calculated activation enthalpies for S(_N)2 reactions of substituted benzyl halides.
The data in Table 1 illustrates that electron-withdrawing groups (like -NO₂) tend to lower the activation barrier for S(_N)2 reactions by making the benzylic carbon more electrophilic, while electron-donating groups (like -CH₃) can slightly increase the barrier.[2]
The Aryl Bromide: A Gateway to Cross-Coupling Chemistry
The C(sp²)–Br bond of the aryl bromide in this compound is significantly less reactive towards nucleophilic substitution due to the high energy of the corresponding phenyl cation intermediate.[3] However, this site is the focal point for a variety of powerful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron reagent, is a workhorse in modern synthesis. The generally accepted catalytic cycle is depicted below.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-(1-bromoethyl)benzene
Introduction: As researchers and drug development professionals, our work with novel and reactive compounds is foundational to scientific progress. 1-Bromo-2-(1-bromoethyl)benzene, a dibrominated aromatic compound, is a valuable intermediate in organic synthesis. However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. As a halogenated organic compound, it falls under specific regulatory frameworks and presents distinct hazards that necessitate a meticulous and informed disposal process. This guide provides a comprehensive, step-by-step protocol grounded in established safety and environmental standards to ensure that this chemical is managed safely from the moment it is deemed waste to its final disposition.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. The presence of two bromine atoms on the molecule classifies it as a halogenated organic compound, which dictates its disposal pathway.[1][2] Its primary risks are associated with its corrosivity and acute toxicity.
According to aggregated GHS information provided to the European Chemicals Agency (ECHA), the compound presents significant hazards that must be respected in all handling and disposal operations.[3] A summary of its hazard classification is provided below.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |
Table 1: GHS Hazard Summary for this compound.[3]
The primary directive derived from this profile is clear: prevent all direct contact, ingestion, and inhalation. The causality is straightforward—exposure can lead to immediate and severe chemical burns and internal injury if swallowed.[3] Therefore, all subsequent procedures are designed to create multiple barriers between the operator and the chemical.
Section 2: Pre-Disposal Operations: Safety and Engineering Controls
Before waste is even generated, the foundation for safe disposal is laid by establishing proper engineering controls and personal protective equipment (PPE) protocols. These measures are not merely procedural; they are your primary defense against the hazards outlined above.
Engineering Controls: All handling of this compound, including its transfer into a waste container, must be performed within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical vapor containment, protecting the user from inhaling potentially harmful aerosols or vapors.
Personal Protective Equipment (PPE): A standard laboratory coat, closed-toe shoes, and splash goggles are mandatory. However, the most critical pieces of PPE when handling this compound are:
-
Eye and Face Protection: Wear tightly fitting safety goggles.[5] Given the severe eye damage classification, a face shield should be worn over goggles if there is any risk of splashing.
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific glove material and thickness to ensure adequate protection against halogenated hydrocarbons.
-
Respiratory Protection: While a fume hood is the primary control, if vapors or aerosols are generated outside of this containment, respiratory protection is required.[6]
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[7][8]
Section 3: The Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The guiding principle is waste segregation : halogenated organic waste must never be mixed with non-halogenated waste.[1][2] This is because mixed waste streams can complicate the final disposal treatment, which for halogenated compounds is typically high-temperature incineration.[9]
The following workflow diagram and procedural steps provide a clear path for compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Container Selection and Labeling:
-
Select a clean, chemically compatible container with a secure, tight-fitting lid. Glass is often a suitable choice.
-
The container must be clearly labeled before any waste is added.[10] The label must include the words "Hazardous Waste," the specific name "this compound," and any other components in the waste stream.[2] It must also clearly state "Halogenated Organic Waste."[1][4]
-
-
Waste Collection:
-
Always wear the appropriate PPE as described in Section 2.[10]
-
Conduct all waste transfers in a chemical fume hood to prevent inhalation of vapors.[4]
-
Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[2][11] This is a key requirement from both the EPA and OSHA to prevent spills and fugitive emissions.
-
Store the container in a designated satellite accumulation area that is away from heat, sparks, or open flames.[11][12]
-
-
Final Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste must be disposed of at an approved waste disposal plant, typically via incineration, in accordance with all local, state, and federal regulations.[5][6][13]
-
Section 4: Emergency Preparedness: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear and immediate response plan is vital.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: Prevent the spill from spreading or entering drains.[6]
-
Absorb: Use a liquid-absorbent, non-combustible material (e.g., vermiculite, Chemizorb®) to absorb the spilled chemical.[6]
-
Collect and Dispose: Carefully collect the absorbed material and contaminated items into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the affected area thoroughly.
Personal Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
Section 5: Regulatory Framework and Compliance
The disposal of this compound is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and OSHA.
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), this chemical is considered a hazardous waste.[7] The EPA provides a list of halogenated organic compounds that are regulated, and as a brominated compound, this chemical falls under these regulations.[14]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that laboratories identify chemical hazards, train employees on safe handling and disposal, and maintain a Chemical Hygiene Plan.[8][15]
Compliance is achieved by adhering to the segregation, labeling, storage, and disposal protocols outlined in this guide, which are designed to meet the requirements of these federal standards.
References
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OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). US Bio-Clean. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). ADVISE. Retrieved from [Link]
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(1-Bromoethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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1-Bromo-2-ethylbenzene. (n.d.). PubChem. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager. Retrieved from [Link]
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(1-Bromoethyl)benzene SDS. (2007). Thermo Fisher Scientific. Retrieved from [Link]
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Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]
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1-Bromo-2-(2-bromoethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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Reactivity of Substituted Benzenes. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1-Bromo-2-(1-bromoethyl)benzene
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 1-Bromo-2-(1-bromoethyl)benzene (CAS No. Not Available, PubChem CID: 12350146). As a dedicated partner in your research, we prioritize your safety by delivering in-depth, field-proven guidance that extends beyond the product itself. The following protocols are synthesized from authoritative safety data for the compound and its structural analogs to ensure a comprehensive safety framework.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] An aggregated GHS classification from multiple notifications indicates that this compound is harmful if swallowed and causes severe skin burns and eye damage .[1] Due to its chemical structure, it may also cause respiratory irritation.[2][3][4]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage[1]
Given these significant hazards, a thorough risk assessment is mandatory before commencing any work. All handling procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical to prevent contact and ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | EN 166 (EU) or NIOSH (US) approved.[2] | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Inspected prior to use. | To prevent skin contact which can cause severe burns. |
| Flame-retardant and impervious lab coat or coveralls. | --- | To protect against splashes and contamination of personal clothing.[2] | |
| Closed-toe shoes. | --- | To protect feet from spills. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is mandatory. | --- | To prevent inhalation of vapors which may cause respiratory irritation.[2][3][4] |
| A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or irritation is experienced.[2] | NIOSH (US) or EN 149 (EU) approved. | For emergency situations or when engineering controls are insufficient. |
Standard Operating Procedure for Handling
Adherence to a strict, step-by-step operational protocol is essential for the safe handling of this compound.
3.1. Preparation
-
Verify Emergency Equipment: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Don PPE: Correctly don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Conduct all handling within a certified chemical fume hood.[6] Ensure the work surface is clean and uncluttered. Prepare all necessary equipment and reagents before introducing the chemical.
3.2. Handling
-
Aliquotting: When transferring the chemical, use appropriate tools such as a glass pipette with a bulb or a syringe. Avoid cross-contamination.
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.[4]
-
Reactions: When using in a reaction, add the reagent slowly to prevent uncontrolled exothermic reactions. Ensure the reaction vessel is adequately vented.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[2][4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The substance should be stored locked up.[2][3]
Experimental Workflow for Handling this compound
Caption: A procedural workflow outlining the key steps for safely handling this compound.
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this substance must be collected in a designated, clearly labeled container for "Halogenated Organic Waste".[7]
-
Separate Waste Streams: Never mix halogenated waste with non-halogenated organic waste.[7] This is critical for proper disposal and cost management.
4.2. Disposal Procedure
-
Containerization: Use a compatible, leak-proof container for waste collection. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Collection: Collect all contaminated materials, including disposable labware and contaminated PPE, in the designated halogenated waste container.
-
Final Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with local, regional, and national regulations.[2][4]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.[8] |
Emergency Response Logic
Caption: Decision-making flow for immediate first aid response to an exposure event.
References
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This compound | C8H8Br2 | CID 12350146 - PubChem. [Link]
-
(1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem. [Link]
-
1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem. [Link]
-
(1-Bromoethyl)benzene SDS - Download & Subscribe for Updates. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

